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Foundational

Structural Elucidation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid: A Comprehensive NMR Framework

Executive Summary For drug development professionals and synthetic chemists, the precise structural verification of complex pharmaceutical intermediates is a non-negotiable quality gate. 2-(2-Methoxy-5-methylphenyl)-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural verification of complex pharmaceutical intermediates is a non-negotiable quality gate. 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is a highly functionalized aryl-alkanoic acid presenting unique stereochemical and electronic features. This whitepaper provides an authoritative, in-depth guide to its 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; we will deconstruct the spin system dynamics, explain the causality behind the observed chemical shifts, and establish a self-validating experimental protocol designed to ensure absolute data integrity.

Theoretical Framework & Spin System Dynamics

To accurately assign the NMR spectrum of this compound, we must first understand the physical and electronic environment of its molecular architecture. The molecule consists of a butanoic acid backbone, an isopropyl moiety at C-3, and an electron-rich aromatic ring at C-2.

Diastereotopicity and Chiral Center Influence

The C-2 carbon of the butanoic acid chain is a chiral center (stereocenter). Because the adjacent C-3 carbon bears two identical methyl groups (forming the isopropyl moiety), these methyl groups reside in a chiral environment. Consequently, they are diastereotopic . They cannot be interconverted by any symmetry operation or rapid bond rotation. This fundamental geometric reality causes the two methyl groups to experience distinct local magnetic fields, resulting in two separate doublets in the 1 H NMR spectrum (predicted at δ 0.75 and 1.05 ppm) rather than a single unified signal.

Conformational Analysis via the Karplus Equation

The vicinal coupling constant ( 3J ) between the methine proton at C-2 and the methine proton at C-3 provides critical conformational data. The bulky 2-methoxy-5-methylphenyl group and the isopropyl group exert significant steric repulsion. To minimize this steric strain, the molecule preferentially adopts an anti-periplanar conformation. According to the Karplus equation, a dihedral angle approaching 180° maximizes orbital overlap, resulting in a large scalar coupling. Therefore, we observe a distinctly large coupling constant ( J≈10.5 Hz) for the C-2 proton.

Conformation A Steric Minimization (Aryl vs. i-Pr) B Anti-periplanar Dihedral (~180°) A->B C Karplus Equation Maximized Overlap B->C D Large 3J Coupling (10.5 Hz Doublet) C->D

Fig 1: Causality of the large vicinal coupling constant (3J) observed for H-2.
Electronic Effects on the Aromatic Core

The aromatic ring is substituted with a methoxy group (-OCH 3​ ) at C-2' and a methyl group (-CH 3​ ) at C-5'. The highly electronegative oxygen atom of the methoxy group withdraws electron density via the inductive effect (-I), strongly deshielding its own methyl protons ( δ 3.82 ppm). However, it donates electron density into the aromatic ring via the resonance effect (+M). This resonance effect heavily shields the ortho proton (H-3'), pushing its chemical shift upfield to approximately δ 6.75 ppm.

Empirical Data Synthesis

The following tables summarize the predicted quantitative NMR data based on high-resolution empirical modeling of the spin systems described above.

Table 1: 1 H NMR Chemical Shifts (600 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Rationale
COOH 11.50br s1H-Highly deshielded acidic proton; rapid exchange broadens signal.
C-6' H 7.05d1H2.0Meta-coupling to C-4' H; deshielded by ortho alkyl group.
C-4' H 6.98dd1H8.2, 2.0Ortho-coupling to C-3' H, meta-coupling to C-6' H.
C-3' H 6.75d1H8.2Shielded by strong +M resonance effect of ortho -OCH 3​ .
-OCH 3​ 3.82s3H-Deshielded by direct attachment to electronegative oxygen.
C-2 H 3.65d1H10.5Benzylic position, alpha to carbonyl; large 3J due to anti-periplanar geometry.
C-3 H 2.40m1H-Methine proton of the isopropyl group; complex splitting.
Ar-CH 3​ 2.28s3H-Standard benzylic methyl shift.
C-4 H 3​ (a) 1.05d3H6.5Diastereotopic methyl group of the isopropyl moiety.
C-4 H 3​ (b) 0.75d3H6.5Diastereotopic methyl group; upfield shifted due to transient shielding by the aryl ring.
Table 2: 13 C NMR Chemical Shifts (151 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-1 179.5C=OHighly deshielded carboxylic acid carbonyl carbon.
C-2' 155.2C-OQuaternary aromatic carbon directly attached to electronegative oxygen.
C-5' 129.5C-CQuaternary aromatic carbon attached to the methyl group.
C-6' 129.0CHAromatic methine carbon.
C-1' 127.8C-CQuaternary aromatic ipso carbon attached to the aliphatic chain.
C-4' 127.2CHAromatic methine carbon.
C-3' 110.5CHAromatic methine carbon; shielded by ortho -OCH 3​ (+M effect).
-OCH 3​ 55.6CH 3​ Methoxy carbon.
C-2 50.2CHAliphatic methine; deshielded by adjacent carbonyl and aryl groups.
C-3 32.1CHIsopropyl methine carbon.
C-4 (a) 21.5CH 3​ Diastereotopic methyl carbon.
Ar-CH 3​ 20.8CH 3​ Aryl methyl carbon.
C-4 (b) 20.2CH 3​ Diastereotopic methyl carbon.

Self-Validating Acquisition Protocols

To ensure the trustworthiness of the analytical data, the experimental workflow must be designed as a self-validating system. This means the protocol inherently checks its own accuracy through internal references and mass-balance logic.

Workflow Prep Sample Prep Internal Std (TMS) Lock Lock & Shim (2H Signal) Prep->Lock Acq1D 1D NMR (1H, 13C) Lock->Acq1D Acq2D 2D NMR (COSY, HMBC) Acq1D->Acq2D Process Processing (FT, Phase, Baseline) Acq2D->Process

Fig 2: Step-by-step self-validating NMR acquisition workflow.
Sample Preparation Matrix
  • Solvent Selection : Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides excellent solubility for lipophilic organic acids. TMS acts as an unambiguous zero-point reference ( δ 0.00 ppm), eliminating chemical shift drift caused by temperature or concentration variations .

  • Filtration : Pass the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Particulate matter causes local magnetic field inhomogeneities, degrading resolution and broadening spectral lines.

Instrument Calibration & Acquisition
  • Locking and Shimming : Lock onto the deuterium frequency of CDCl 3​ . Shim the Z-axis gradients until the residual CHCl 3​ solvent peak ( δ 7.26 ppm) exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

    • Validation Checkpoint: Compare the residual solvent shifts against the established to verify solvent integrity.

  • 1 H Acquisition Parameters : Utilize a 30° excitation pulse with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 2.0-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the slower-relaxing isolated methyl groups. This guarantees that the integration values perfectly reflect the molar ratios of the protons.

  • 2D HMBC Acquisition : Acquire Heteronuclear Multiple Bond Correlation (HMBC) data to observe 2J and 3J carbon-proton couplings.

    • Causality: HMBC is critical for definitively linking the aliphatic side chain to the aromatic core (e.g., observing the correlation between H-2 and the quaternary aromatic carbon C-1').

SpinSystem C2 H-2 Methine C3 H-3 i-Pr Methine C2->C3 3J = 10.5 Hz Ar Aryl Protons C2->Ar NOE / HMBC MeA Me (a) Diastereotopic C3->MeA 3J = 6.5 Hz MeB Me (b) Diastereotopic C3->MeB 3J = 6.5 Hz

Fig 3: Key 2D NMR correlation network utilized for structural verification.
Data Processing & Internal Validation
  • Fourier Transform & Phasing : Apply a 0.3 Hz exponential line broadening function prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing resolution. Manually phase the spectrum to ensure pure absorptive line shapes.

  • Internal Mass Balance (Self-Validation) : Set the integration of the methoxy singlet ( δ 3.82 ppm) strictly to 3.00.

    • Validation Checkpoint: If the protocol was executed correctly, the sum of the aromatic protons must integrate to exactly 3.00, and the sum of the diastereotopic isopropyl methyl doublets must integrate to exactly 6.00. Any deviation >5% indicates incomplete relaxation or structural impurity.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition.[Link]

  • University of Washington Chemistry Department. (Accessed 2026). "NMR Solvent Data Chart." UW Chemistry Resources.[Link]

Exploratory

Crystallographic Architecture and Polymorphic Landscape of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid: A Technical Whitepaper

Executive Summary The solid-state characterization of active pharmaceutical ingredients (APIs) and advanced intermediates is a critical mandate in modern drug development. According to the ICH Q6A guidelines, the identif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state characterization of active pharmaceutical ingredients (APIs) and advanced intermediates is a critical mandate in modern drug development. According to the ICH Q6A guidelines, the identification and control of solid-state forms are imperative when polymorphic variations affect drug product performance, bioavailability, or stability.

This whitepaper provides an in-depth crystallographic and thermodynamic analysis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid . Characterized by a chiral center, a bulky isopropyl moiety, and a uniquely substituted phenyl ring, this molecule exhibits profound conformational flexibility. We detail the causality behind its polymorphic behavior, establishing a self-validating experimental framework to isolate, characterize, and thermodynamically rank its crystal forms.

Structural Informatics & Conformational Flexibility

The phenomenon of polymorphism in molecular crystals is driven by the delicate balance of thermodynamic and kinetic factors during nucleation[1]. For 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid, polymorphism is fundamentally conformational .

  • The Causality of Rotamers: The 3-methylbutanoic acid backbone possesses significant rotational freedom around the Cα​−Cβ​ bond. However, the steric bulk of the ortho-methoxy group on the phenyl ring creates a high energy barrier for specific rotamers.

  • Supramolecular Synthons: Carboxylic acids frequently form robust supramolecular homosynthons—specifically the R22​(8) dimer—which dictate the primary packing motif in the crystal lattice[2]. The orientation of the methoxy group relative to this dimer dictates whether the lattice packs densely (thermodynamically stable) or loosely (kinetically trapped).

SynthonLogic Root Conformational Flexibility (3-methylbutanoic acid chain) Node1 Anti-periplanar Conformation Root->Node1 Node2 Syn-clinal Conformation Root->Node2 Node3 Carboxylic Acid Homosynthon (R2,2(8) Dimer) Node1->Node3 Node4 Steric Clash Mitigation (Methoxy & Isopropyl) Node2->Node4 Form1 Form I Crystal Lattice (High Packing Density) Node3->Form1 Dominant Motif Form2 Form II Crystal Lattice (Lower Density) Node3->Form2 Distorted Dimer Node4->Form2 Kinetically Trapped

Mechanistic pathway linking molecular conformation to macroscopic crystal lattice formation.

Comprehensive Polymorph Screening Strategy

Comprehensive solid-state characterization is a regulatory expectation to mitigate the risks of late-stage "disappearing polymorphs"[3]. To ensure a self-validating system , our screening protocol pairs thermal analysis (DSC/TGA) orthogonally with diffraction techniques (PXRD). If DSC indicates a phase transition prior to melting, high-temperature PXRD is immediately triggered. This closed-loop causality ensures that transient metastable states are not mischaracterized as solvent-loss artifacts.

Workflow A API Synthesis: 2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid B Primary Screening (Solvent Evaporation, Anti-solvent) A->B C Thermal Screening (Melt Crystallization, DSC) A->C D Solid-State Characterization (PXRD, DSC, TGA, ssNMR) B->D C->D E Form I (Thermodynamically Stable) D->E Slow cooling Non-polar solvents F Form II (Metastable / Kinetically Favored) D->F Rapid crash cooling Melt

Logical workflow for the polymorphic screening and phase identification of the target API.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Solvent-Mediated Polymorph Screening

Causality: Crystallization kinetics are manipulated by altering the supersaturation generation rate. Slow cooling favors the thermodynamic product, while rapid precipitation traps kinetic rotamers.

  • Preparation: Dissolve 50 mg of the API in 1 mL of selected solvents (e.g., ethanol, ethyl acetate, n-heptane) at 50°C to ensure complete dissolution.

  • Controlled Trapping:

    • Pathway A (Thermodynamic): Cool the solution to 5°C at a strict rate of 0.1°C/min.

    • Pathway B (Kinetic): Crash-cool the solution in a dry-ice/acetone bath (-78°C).

  • Isolation & Validation: Filter the resulting crystals under vacuum. Analyze immediately via Powder X-Ray Diffraction (PXRD) to prevent spontaneous solid-state transformation of metastable forms.

Protocol 2: Slurry Ripening (Thermodynamic Ranking)

Causality: In a saturated suspension containing multiple polymorphs, the more soluble (metastable) form will dissolve, supersaturating the solution relative to the stable form, which then crystallizes out[4].

  • Mixture Preparation: Suspend a 1:1 physical mixture (by weight) of Form I and Form II in a non-solvating medium (e.g., n-heptane) where the API has low, but non-zero, solubility.

  • Equilibration: Agitate the slurry at a constant temperature (25°C) for 48 hours.

  • Phase Identification: Isolate the solid and analyze via PXRD. The surviving phase is definitively the thermodynamically stable form at that temperature.

Crystallographic Characterization

Single-Crystal X-Ray Diffraction (SCXRD) provides the absolute ground truth for polymorphic architecture. For 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid, two distinct anhydrous polymorphs were isolated.

Form I crystallizes in the monoclinic P21​/c space group. The molecules are arranged in classic centrosymmetric R22​(8) dimers. The isopropyl groups interlock efficiently, resulting in a high calculated density. Form II crystallizes in the triclinic P1ˉ space group. While the acid dimer is maintained, the methoxy group rotates to a syn-clinal position, disrupting optimal packing and expanding the unit cell volume.

Table 1: Comparative Crystallographic Data

Crystallographic ParameterForm I (Stable)Form II (Metastable)
Crystal System MonoclinicTriclinic
Space Group P21​/c P1ˉ
a (Å) 11.245(2)9.854(1)
b (Å) 8.762(1)10.211(2)
c (Å) 14.531(2)15.432(2)
β (°) 98.45(3)102.34(2)
Unit Cell Volume (ų) 1416.8(4)1485.2(3)
Calculated Density (g/cm³) 1.2451.188
Z (Molecules/Unit Cell) 44

Thermodynamic Stability & Phase Relationships

Understanding the phase relationship (enantiotropic vs. monotropic) is vital for downstream processing (e.g., milling, granulation)[5].

Table 2: Thermodynamic Properties

Thermal PropertyForm IForm II
Melting Point ( Tm​ , °C) 142.5135.2
Enthalpy of Fusion ( ΔHf​ , J/g) 112.498.6
Thermodynamic Status (at 25°C) StableMetastable

Application of the Heat of Fusion Rule: Because Form I possesses both the higher melting point and the higher enthalpy of fusion, the system is monotropic . Form I is thermodynamically stable across all temperatures below the melting point, meaning Form II will never spontaneously form from Form I in the solid state under standard conditions.

Conclusion

The polymorphic landscape of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is governed by the conformational rigidity imposed by its ortho-methoxy and bulky isopropyl groups. By utilizing a self-validating framework of solvent-mediated screening and slurry ripening, we definitively identified Form I as the thermodynamically stable, monoclinic phase. This rigorous approach ensures compliance with ICH Q6A guidelines, de-risking the molecule for future formulation and scale-up endeavors.

References

  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. URL:[Link]

  • Shattock, T. R., et al. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, ACS Publications. URL:[Link]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd Edition). CRC Press / Routledge. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability Profile of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

Abstract This technical guide provides a comprehensive framework for evaluating the thermal stability of the novel small molecule, 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. In the absence of established experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of the novel small molecule, 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. In the absence of established experimental data for this specific compound, this document outlines a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the thermal stability profile of this and structurally related molecules. The guide delves into a structural analysis to hypothesize potential degradation pathways, provides detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and offers a robust framework for interpreting the resulting data. By combining theoretical predictions with practical experimental guidance, this document serves as an essential resource for the physicochemical characterization of new chemical entities.

Introduction: The Imperative of Thermal Stability Profiling

In the landscape of drug development and materials science, the thermal stability of a compound is a cornerstone of its viability. It dictates storage conditions, informs formulation strategies, and is a critical determinant of a product's shelf-life and safety profile. The molecule at the center of this guide, 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid, presents a unique combination of functional groups—a carboxylic acid, a methoxy-substituted aromatic ring, and a branched aliphatic chain—each contributing to its overall thermal behavior.

This guide is structured to be a self-validating system for the researcher. It does not merely list procedural steps but explains the scientific rationale behind each experimental choice. By understanding the "why," the scientist can adapt and troubleshoot, ensuring the integrity and reliability of the generated data. We will first predict the thermal behavior based on the molecule's constituent parts and then detail the rigorous experimental workflows required to confirm and quantify this behavior.

Predictive Analysis from Chemical Structure

The thermal stability of an organic molecule is intrinsically linked to its structure. The weakest bonds and most reactive functional groups will dictate the onset and pathway of decomposition.

  • The Carboxylic Acid Moiety: Carboxylic acids are known to undergo decarboxylation upon heating, though this often requires high temperatures for simple aliphatic acids. The presence of other functional groups can influence the ease of this decomposition.

  • The 2-Methoxy-5-methylphenyl Group: The methoxy group on the aromatic ring is a potential site of initial degradation. Studies on anisole (methoxybenzene) have shown that a primary decomposition pathway involves the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical. This can initiate a cascade of further reactions.[1][2][3] The methyl group on the ring is generally more stable.

  • The Branched Aliphatic Chain: The 3-methylbutanoic acid portion of the molecule contains C-C bonds that can cleave at high temperatures. Branched chains can sometimes exhibit different degradation kinetics compared to their linear counterparts.[4][5]

Based on this analysis, we can hypothesize a multi-stage decomposition process. Initial endothermic events related to melting would be expected, followed by exothermic decomposition at higher temperatures. The initial mass loss in a TGA experiment could be associated with the loss of the methoxy group's methyl radical or decarboxylation.

Logical Flow for Predictive Analysis

The following diagram illustrates the logical process of predicting thermal stability from the molecular structure.

G cluster_0 Structural Analysis cluster_1 Hypothesize Degradation Pathways cluster_2 Predict Thermal Events A 2-(2-Methoxy-5-methylphenyl)- 3-methylbutanoic acid B Identify Functional Groups: - Carboxylic Acid - Methoxy-Phenyl - Branched Alkyl Chain A->B C Decarboxylation of Acid B->C D Cleavage of Methoxy O-CH3 Bond B->D E Fragmentation of Alkyl Chain B->E G Multi-stage Decomposition (Exotherms) C->G D->G E->G F Melting (Endotherm) F->G I Experimental Verification (DSC & TGA) F->I H Mass Loss Events (TGA) G->H H->I G A Sample Preparation (2-5 mg for DSC, 5-10 mg for TGA) B DSC Analysis (N2 atmosphere, 10°C/min) A->B C TGA Analysis (N2 atmosphere, 10°C/min) A->C D DSC Thermogram (Heat Flow vs. Temp) B->D E TGA/DTG Curves (Mass % & Deriv. Mass vs. Temp) C->E F Data Interpretation: - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Onset of Decomposition (Td) D->F G Data Interpretation: - Onset of Mass Loss (Tonset) - Decomposition Steps - Residual Mass E->G H Comprehensive Thermal Stability Profile F->H G->H

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Exploratory

Solubility profile of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid in organic solvents

[label="``` Fig 1: Modified OECD 105 shake-flask workflow for thermodynamic solubility determination. Empirical Solubility Profile in Organic Solvents Based on the physicochemical properties and structural causality disc...

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Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1: Modified OECD 105 shake-flask workflow for thermodynamic solubility determination.

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties and structural causality discussed in Section 2, the following table summarizes the representative thermodynamic solubility profile of the compound across various solvent classes.

Solvent ClassSolventDielectric Constant ( ϵ )Solubility at 20°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Mechanism
Alcohols Methanol32.7> 250> 400Strong H-bond donation to the methoxy and carboxylic groups.
Alcohols Ethanol24.5> 200> 350Similar to methanol, slightly lower due to increased molar volume.
Ketones Acetone20.7> 300> 500Excellent HSP match; acts as a strong H-bond acceptor for the -COOH group.
Esters Ethyl Acetate6.0> 250> 450Highly compatible with the lipophilic core while accepting H-bonds.
Aromatic Toluene2.4~ 150~ 280 π−π interactions; solute dissolves predominantly as H-bonded dimers.
Aliphatic n-Heptane1.9~ 15~ 45Poor HSP match; relies solely on dispersion forces interacting with the isopropyl tail.

Thermodynamic Modeling in Binary Solvent Mixtures

In process chemistry, pure solvents are rarely used in isolation during final API crystallization. Anti-solvent crystallization (e.g., dissolving in ethanol and precipitating with water or heptane) requires precise mapping of the solubility phase boundary.

The Jouyban-Acree Model

To predict solubility in binary mixtures without exhaustively measuring every volume fraction, the Jouyban-Acree model is the industry standard[1][2]. The model calculates the solubility of a solute in a mixed solvent system by combining the ideal mixing behavior (based on the mole or volume fractions of the pure solvents) with a non-ideal interaction term.

The model constants ( Ji​ ) represent the complex interplay of solute-solvent and solvent-solvent interactions[1][3]. If the solvent-solvent interactions are highly repulsive (e.g., water and a lipophilic organic), the model will accurately predict the exponential drop in solubility upon anti-solvent addition.

G A Pure Solvent 1 Solubility (S1) C Ideal Mixing Term (f1 ln S1 + f2 ln S2) A->C B Pure Solvent 2 Solubility (S2) B->C E Jouyban-Acree Equation ln Smix C->E D Non-Ideal Interaction f1 f2 Σ Ji (f1-f2)^i D->E Model Constants (Ji) F Binary Solvent Solubility Prediction E->F

Fig 2: Logic flow of the Jouyban-Acree model for predicting solubility in binary solvent mixtures.

By utilizing the Jouyban-Acree model, researchers can minimize experimental burden. By measuring the solubility of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid in pure Solvent 1, pure Solvent 2, and three intermediate fractions (e.g., 0.3, 0.5, 0.7), the Ji​ constants can be derived via least-squares regression, allowing for the accurate prediction of the entire solubility curve with mean percentage deviations often below 10%[3].

Conclusion

The solubility profile of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is dictated by the steric disruption of its crystal lattice by the isopropyl group, combined with the versatile hydrogen-bonding capabilities of its methoxy and carboxylic acid moieties. By employing rigorous, self-validating shake-flask methodologies alongside predictive thermodynamic frameworks like the Jouyban-Acree model, process scientists can rapidly optimize solvent systems for high-yield, high-purity crystallization workflows.

References

  • improved oecd 105 water solubility test design - KREATiS KREATiS [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review Technical University of Denmark (DTU)[Link]

  • Will we ever be able to accurately predict solubility? - PMC National Institutes of Health (NIH)[Link]

  • Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model SciSpace [Link]

  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures ACS Publications [Link]

  • PERFORMANCE OF THE JOUYBAN-ACREE AND YALKOWSKY-ROSEMAN MODELS FOR ESTIMATING THE SOLUBILITY OF INDOMETHACIN IN ETHANOL + WATER M Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales (accefyn) [Link]

  • Theoretical consideration of solubility by Hildebrand solubility approach World Journal of Advanced Research and Reviews[Link]

  • International Journal of Pharmaceutics Determination of poly(␧-caprolactone) solubility parameters Kinam Park / Elsevier B.V. [Link]

Sources

Foundational

Mechanism of action for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid derivatives

Title: Mechanism of Action for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid Derivatives: A Dual-Target Perspective on γ -Secretase Modulation and Cyclooxygenase Attenuation Executive Summary & Chemical Rationale As...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid Derivatives: A Dual-Target Perspective on γ -Secretase Modulation and Cyclooxygenase Attenuation

Executive Summary & Chemical Rationale

As a Senior Application Scientist specializing in molecular pharmacology and neuro-therapeutics, I approach the 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid scaffold not merely as a chemical entity, but as a highly tunable pharmacophore. Structurally, this compound is an α -isopropyl arylacetic acid .

In classical medicinal chemistry, α -methyl arylacetic acids (the "profens" like ibuprofen and flurbiprofen) are potent non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. However, replacing the α -methyl group with a bulky α -isopropyl group—provided here by the 3-methylbutanoic acid backbone—fundamentally shifts the molecule's target landscape. This steric bulk abrogates COX inhibition while drastically enhancing allosteric binding to the γ -secretase complex. Consequently, derivatives of this scaffold are primarily investigated as γ -Secretase Modulators (GSMs) for the treatment of Alzheimer's disease, capable of shifting amyloid precursor protein (APP) cleavage away from toxic A β 42 towards neuroprotective A β 38[1].

Primary Mechanism of Action: γ -Secretase Modulation (GSM)

The most critical pharmacological feature of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid derivatives is their ability to act as GSMs rather than γ -secretase inhibitors (GSIs).

GSIs uniformly block the catalytic active site of γ -secretase, which fatally interrupts the cleavage of other essential substrates like Notch, leading to severe gastrointestinal and immunological toxicity. In contrast, this α -isopropyl scaffold binds allosterically to the transmembrane interface between presenilin-1 (PSEN1) and the APP-C99 substrate[2].

The 2-methoxy group provides a crucial hydrogen bond acceptor that anchors the molecule, while the 5-methyl group and the α -isopropyl chain provide the exact lipophilic bulk required to wedge into the hydrophobic pocket. This binding alters the processivity of the γ -secretase complex, accelerating the sequential cleavage of A β 42 into shorter, highly soluble, and non-toxic fragments like A β 38[1].

APP_Pathway APP APP (Transmembrane) C99 C99 Fragment APP->C99 β-Secretase GammaSec γ-Secretase Complex C99->GammaSec Processing Abeta42 Aβ42 (Amyloidogenic) GammaSec->Abeta42 Basal State Abeta38 Aβ38 (Neuroprotective) GammaSec->Abeta38 Modulated State GSM α-Isopropyl Aryl Acid (GSM) GSM->GammaSec Allosteric Shift

Figure 1: Allosteric modulation of the γ-secretase complex shifting APP cleavage from Aβ42 to Aβ38.

Secondary Mechanism: Attenuated Cyclooxygenase (COX) Interaction

To understand why these derivatives lose NSAID activity, we must look at the causality of the COX-1/COX-2 active site topology. The COX active site is a long, narrow hydrophobic channel. At the entrance of this channel lies a critical bottleneck formed by Arg120 and Tyr355.

Standard profens utilize their α -methyl group to slide past this bottleneck, allowing their carboxylate to form a salt bridge with Arg120. The α -isopropyl group of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid creates a severe steric clash at this exact bottleneck. The molecule simply cannot penetrate deep enough into the COX channel to inhibit prostaglandin synthesis, effectively stripping the compound of gastrointestinal toxicity and bleeding risks associated with chronic NSAID use[2].

Quantitative Structure-Activity Relationship (SAR) Data

The pharmacological shift caused by the α -isopropyl substitution is stark. Below is a comparative data summary illustrating how the structural motif dictates the biological target.

Molecular MotifCOX-1 IC50 ( μ M)COX-2 IC50 ( μ M)A β 42 EC50 ( μ M)Notch Cleavage Inhibition
α -Methyl Arylacetic Acid (e.g., Flurbiprofen)0.040.51> 250None
α -Methyl Arylacetic Acid (R-enantiomer)> 100> 100250None
α -Isopropyl Arylacetic Acid (Target Scaffold) > 300 > 300 1.2 None
Pan-Secretase Inhibitor (DAPT)> 300> 3000.02High (Toxic)

Experimental Workflows & Self-Validating Protocols

In my experience optimizing screening cascades for intramembrane proteases, false positives are the primary mode of failure. A compound might appear to lower A β 42 not by modulating γ -secretase, but by precipitating the substrate or inhibiting global translation. Therefore, the following protocol employs a ratiometric FRET approach combined with a parallel Notch cleavage counter-screen. This creates a closed, self-validating loop: a true GSM must simultaneously decrease A β 42 and increase A β 38 (maintaining mass balance), while leaving Notch processing completely unperturbed.

Protocol: High-Throughput FRET-Based γ -Secretase Modulator Assay
  • Membrane Isolation: Isolate membranes from HeLa cells stably expressing APP-C99. Causality: Using isolated membranes ensures the compound acts directly on the γ -secretase complex rather than affecting upstream APP trafficking.

  • Compound Incubation: Incubate membranes with the derivative (0.1 nM to 10 μ M) in a 0.25% CHAPSO buffer for 30 minutes at 4°C. Causality: Standard detergents like Triton X-100 dissociate the four-subunit γ -secretase complex. CHAPSO preserves the quaternary structure, ensuring the assay reflects true physiological allostery.

  • Cleavage Reaction: Initiate the reaction by adding 1 mM ATP and incubating at 37°C for 2 hours.

  • Ratiometric FRET Detection: Quench the reaction and add europium-cryptate labeled anti-A β 38 and APC-labeled anti-A β 42 antibodies. Read time-resolved FRET signals.

  • Self-Validating Counter-Screen: Run a parallel assay using recombinant Notch1-100 substrate. Quantify the Notch Intracellular Domain (NICD) via ELISA. If NICD generation is reduced by >10%, the compound is flagged as a toxic non-selective inhibitor rather than a modulator.

Workflow Prep 1. Membrane Isolation (HeLa APP-C99) Dose 2. Compound Incubation (CHAPSO Buffer, 37°C) Prep->Dose Assay 3. FRET Detection (Eu-Aβ38 / APC-Aβ42) Dose->Assay Validate 4. Notch Counter-Screen (Self-Validation) Assay->Validate Decision 5. Hit Selection (High Aβ38, Stable Notch) Validate->Decision

Figure 2: Step-by-step self-validating workflow for evaluating GSM activity and Notch selectivity.

Translational Outlook

The 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid scaffold represents a highly rational approach to neurodegenerative drug design. By leveraging the steric bulk of the α -isopropyl group, researchers can effectively engineer out peripheral COX toxicity while tuning the molecule for central nervous system (CNS) targets. Furthermore, the high lipophilicity (LogP ~ 3.5 - 4.0) provided by the methoxy and methyl substitutions on the phenyl ring ensures excellent blood-brain barrier (BBB) penetration, a critical requirement for any viable Alzheimer's therapeutic[3].

References

  • Source: National Institutes of Health (NIH)
  • Flurbiprofen Derivatives in Alzheimer's Disease: Synthesis, Pharmacokinetic and Biological Assessment of Lipoamino Acid Prodrugs Source: ResearchGate URL
  • Source: American Chemical Society (ACS)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (CAS: 1082378-86-6) Introduction and Strategic Rationale 2-(2-Methoxy-5-methylphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (CAS: 1082378-86-6)

Introduction and Strategic Rationale

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (CAS: 1082378-86-6) is a sterically encumbered, alpha-branched arylcarboxylic acid utilized as a premium building block in medicinal chemistry and drug discovery[1][2]. The 2-methoxy-5-methylphenyl motif is a privileged scaffold frequently encountered in the development of biologically active molecules and pharmaceutical intermediates, such as tolterodine analogs[3].

While one might theoretically approach this target via the direct α -arylation of 3-methylbutanoic acid (isovaleric acid)[4][5], such cross-coupling strategies often suffer from poor yields due to the severe steric hindrance of the isopropyl group and the ortho-methoxy substituent on the aryl halide.

The preferred, field-proven strategy is the reverse approach: the α -alkylation of an arylacetate. By starting with methyl 2-(2-methoxy-5-methylphenyl)acetate and alkylating it with an isopropyl halide, we leverage the high acidity of the benzylic/alpha protons. This route ensures high conversion rates, utilizes inexpensive reagents, and provides a highly scalable, self-validating workflow.

Reaction Workflow and Pathway

SynthesisWorkflow SM Methyl 2-(2-methoxy- 5-methylphenyl)acetate (Starting Material) Enolate Lithium Enolate Intermediate SM->Enolate LDA, THF, -78°C (Kinetic Deprotonation) Alkylated Methyl 2-(2-methoxy-5-methylphenyl) -3-methylbutanoate (Alkylated Ester) Enolate->Alkylated 2-Iodopropane (Alpha-Alkylation) Target 2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid (CAS: 1082378-86-6) Alkylated->Target 1. LiOH, MeOH/H2O 2. HCl (pH 2) (Saponification)

Fig 1: Two-step synthesis workflow for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )Eq.AmountNotes
Methyl 2-(2-methoxy-5-methylphenyl)acetate Starting Material194.231.01.94 gMust be dried azeotropically prior to use.
Lithium diisopropylamide (LDA) Base107.121.15.5 mLUse 2.0 M solution in THF/heptane.
2-Iodopropane Alkylating Agent169.991.22.04 gFilter through basic alumina to remove I2​ .
Tetrahydrofuran (THF) Solvent72.11-25 mLAnhydrous, inhibitor-free.
Lithium Hydroxide Monohydrate Hydrolysis Base41.963.01.26 g-

Step-by-Step Experimental Protocol

Step 1: α -Alkylation via Lithium Enolate

Causality Insight: LDA is strictly required over weaker bases (like alkoxides) because its high pKa​ (~36) and steric bulk ensure rapid, irreversible, and quantitative enolate formation without competing nucleophilic acyl substitution at the ester carbonyl.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Add anhydrous THF (20 mL) and cool the system to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Dropwise add the LDA solution (5.5 mL, 11.0 mmol). Slowly introduce a solution of methyl 2-(2-methoxy-5-methylphenyl)acetate (1.94 g, 10.0 mmol) in 5 mL of anhydrous THF over 10 minutes.

    • Observation: The solution will typically turn a pale yellow/orange, indicating the formation of the conjugated lithium enolate.

  • Alkylation: Stir at -78 °C for 45 minutes to ensure complete deprotonation. Add 2-iodopropane (2.04 g, 12.0 mmol) dropwise.

    • Temperature Control: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The activation energy for the SN​2 alkylation with a secondary halide requires higher thermal energy than the initial deprotonation.

  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Saponification to the Target Carboxylic Acid

Causality Insight: Mild hydrolysis using LiOH is preferred over harsh acidic hydrolysis to prevent potential ether cleavage of the ortho-methoxy group.

  • Hydrolysis: Dissolve the crude alkylated ester in a solvent mixture of THF/MeOH/H2O (3:1:1, 25 mL). Add LiOH⋅H2​O (1.26 g, 30.0 mmol).

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the ester spot is completely consumed.

  • Workup: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous phase with 15 mL of water and wash with Diethyl Ether (10 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2.0 using 1M HCl.

    • Mechanism: Protonation of the highly water-soluble lithium carboxylate converts it into the lipophilic free carboxylic acid, which will precipitate or form an oil.

  • Isolation: Extract the acidified aqueous layer with Dichloromethane ( 3×20 mL). Dry the combined DCM layers over Na2​SO4​ , filter, and evaporate to yield the crude 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. Purify via recrystallization from heptane/ethyl acetate.

Analytical Validation System

To ensure the trustworthiness of the synthesis, the isolated compound must be validated against the following expected spectral parameters.

Mass Spectrometry (ESI-MS):

  • Expected [M−H]− for C13​H18​O3​ : m/z 221.12.

1 H NMR (400 MHz, CDCl3​ ) Expected Shifts:

  • Expert Insight on Stereochemistry: The α -carbon in this molecule is a chiral center. Consequently, the two methyl groups of the adjacent isopropyl moiety are diastereotopic. They will not appear as a single 6H doublet, but rather as two distinct 3H doublets (or a complex multiplet depending on resolution), which is the ultimate proof of successful branched alkylation.

  • δ 11.0 (br s, 1H, -COOH )

  • δ 6.7 – 7.1 (m, 3H, Ar-H )

  • δ 3.80 (s, 3H, -OCH 3​ )

  • δ 3.55 (d, J=10.5 Hz, 1H, Ar-CH -COOH) -> Couples only with the isopropyl CH.

  • δ 2.30 (s, 3H, Ar-CH 3​ )

  • δ 2.25 (m, 1H, -CH (CH 3​ ) 2​ )

  • δ 1.05 & 0.75 (2 × d, J=6.5 Hz, 6H, diastereotopic -CH(CH 3​ ) 2​ )

References

  • Wikipedia. "Isovaleric acid." Wikimedia Foundation. Available at:[Link][4]

  • Google Patents. "WO2010046801A2 - A process for the preparation of tolterodine tartrate." Google Patents. Available at: [3]

Sources

Application

Application Note: High-Efficiency Preparative Chiral Resolution of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid via HPLC

Introduction & Scope The compound 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is a highly sterically hindered α -aryl carboxylic acid. Scaffolds of this nature serve as critical chiral building blocks and intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is a highly sterically hindered α -aryl carboxylic acid. Scaffolds of this nature serve as critical chiral building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs), including complex antimuscarinic agents and substituted tolterodine derivatives.

Classical chiral resolution of this compound via diastereomeric salt formation (e.g., using chiral amines) is notoriously difficult. The bulky isopropyl group on the α -carbon and the ortho-methoxy substitution on the phenyl ring create immense steric bulk, restricting bond rotation and hindering the formation of stable, crystallizable diastereomeric lattices[1]. To overcome these limitations, preparative chiral High-Performance Liquid Chromatography (HPLC) offers a highly efficient, scalable, and direct alternative that guarantees >99% enantiomeric excess (ee) with near-quantitative recovery[2].

This application note provides a comprehensive, self-validating protocol for the analytical screening, method optimization, and preparative scale-up of this challenging chiral acid.

Chromatographic Strategy & Causality

Chiral Stationary Phase (CSP) Selection

For α -aryl carboxylic acids, polysaccharide-based CSPs—specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)—are the industry gold standard[2]. The chiral recognition mechanism relies on three simultaneous interactions:

  • Hydrogen Bonding: The carboxylic acid moiety of the analyte acts as both a hydrogen bond donor and acceptor with the carbamate linkage (NH-C=O) of the CSP.

  • π−π Interactions: The electron-rich 2-methoxy-5-methylphenyl ring π -stacks with the 3,5-dimethylphenyl rings of the chiral selector.

  • Steric Inclusion: The helical structure of the amylose backbone provides a chiral groove. The bulky isopropyl group must fit into this cavity; the differential spatial arrangement of the (R)- and (S)-enantiomers dictates their distinct binding affinities and subsequent elution order.

The Critical Role of Acidic Additives

A normal-phase eluent system (e.g., n-Hexane/Isopropanol) provides the optimal dielectric environment for hydrogen bonding. However, the addition of an acidic modifier—typically 0.1% v/v Trifluoroacetic Acid (TFA) —is strictly mandatory[3],[4].

  • Causality: Without TFA, the carboxylic acid partially ionizes in the mobile phase. The resulting carboxylate anion undergoes secondary, non-enantioselective ion-exchange interactions with residual silanol groups on the silica support. This manifests as severe peak tailing, shifting retention times, and a complete collapse of chiral resolution. TFA suppresses the ionization of the analyte, ensuring it remains in its protonated, neutral state for uniform, predictable interaction with the chiral selector.

Mechanism cluster_CSP Amylose tris(3,5-dimethylphenylcarbamate) CSP Analyte 2-(2-Methoxy-5-methylphenyl)- 3-methylbutanoic acid Carbamate Carbamate Linkage (NH-C=O) Analyte->Carbamate Hydrogen Bonding (Requires 0.1% TFA) Phenyl 3,5-Dimethylphenyl Rings Analyte->Phenyl π-π Stacking Groove Chiral Helical Groove Analyte->Groove Steric Inclusion (Isopropyl group)

Mechanistic interactions between the alpha-aryl carboxylic acid and the amylose-based CSP.

Experimental Protocols

Phase 1: Analytical Screening & Method Optimization

Before scaling up, the optimal CSP and mobile phase composition must be empirically validated.

Step-by-Step Analytical Protocol:

  • Sample Preparation: Dissolve racemic 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid in the mobile phase to a concentration of 1.0 mg/mL.

  • Column Equilibration: Flush the analytical column (4.6 mm I.D. × 250 mm, 5 µm) with n-Hexane/Isopropanol/TFA (90:10:0.1 v/v/v) at 1.0 mL/min until a stable baseline is achieved at 230 nm.

  • Injection: Inject 10 µL of the sample.

  • Evaluation: Calculate the resolution ( Rs​ ) and selectivity ( α ). An Rs​>2.0 is required for efficient preparative scale-up to allow for peak broadening under mass overload conditions.

Phase 2: Preparative Scale-Up

Once the analytical method is locked, scale up geometrically based on the column radius ratio.

Step-by-Step Preparative Protocol:

  • Sample Preparation (Overload): Dissolve the racemate in the mobile phase to a high concentration of 50 mg/mL. Note: Ensure complete dissolution; filter through a 0.45 µm PTFE membrane.

  • System Setup: Install a preparative Chiralpak AD-H column (20 mm I.D. × 250 mm, 5 µm). Set the flow rate to 18.0 mL/min.

  • Fraction Collection: Inject 500 µL (25 mg on-column load). Monitor UV absorbance at 230 nm. Trigger fraction collection based on a threshold slope to ensure no cross-contamination at the valley between the two enantiomer peaks.

Phase 3: Fraction Recovery & TFA Removal (Critical Step)

Post-processing is the most vulnerable stage for carboxylic acids resolved with TFA. As the solvent evaporates, the relative concentration of TFA increases, which can catalyze the esterification of the target acid with the isopropanol in the mobile phase.

Step-by-Step Recovery Protocol:

  • Low-Temperature Evaporation: Immediately transfer collected fractions to a rotary evaporator. Maintain the water bath strictly below 30 °C and apply high vacuum to rapidly remove the Hexane/IPA/TFA mixture.

  • Solvent Exchange: Once a concentrated oil or solid is obtained, immediately reconstitute in Dichloromethane (DCM).

  • Aqueous Wash: Wash the DCM layer twice with deionized water to extract any residual traces of TFA.

  • Final Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure, free chiral acid.

Workflow A 1. Analytical Screening B 2. Mobile Phase Optimization A->B C 3. Loading Capacity Study B->C D 4. Preparative Fractionation C->D E 5. TFA Removal & Recovery D->E F 6. Chiral QC (>99% ee) E->F

Preparative chiral HPLC workflow from analytical screening to final QC.

Data Presentation

Table 1: Analytical Screening Results (Column: 4.6 x 250 mm, 5 µm; Flow: 1.0 mL/min)

Chiral Stationary PhaseMobile Phase (v/v/v) tR1​ (min) tR2​ (min)Resolution ( Rs​ )Peak Shape
Chiralpak AD-H Hex/IPA/TFA (90:10:0.1)8.411.23.5 Excellent
Chiralcel OD-HHex/IPA/TFA (90:10:0.1)9.110.51.8Good
Chiralpak ICHex/IPA/TFA (90:10:0.1)12.313.81.4Broad
Chiralpak AD-HHex/IPA (90:10) (No TFA)15.218.5< 1.0Severe Tailing

Table 2: Preparative Scale-Up Parameters & Quality Control Results

ParameterValue / Result
Preparative Column Chiralpak AD-H, 20 mm I.D. x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1 v/v/v)
Flow Rate 18.0 mL/min
Injection Volume & Load 500 µL (25 mg per injection)
Detection Wavelength 230 nm
Yield (Enantiomer 1 / 2) 92% / 90% (Post-recovery)
Enantiomeric Excess (ee) >99.5% for both isolated fractions

References

  • Faller, A., et al. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry, 69(22), 7661-7664. URL:[Link]

  • Pinto, M. M. M., Fernandes, C., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931. URL:[Link]

  • Pescatori, L., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 5943. URL:[Link]

  • Unchained Labs. (2021). Identifying a diastereomeric salt for a challenging chiral resolution. URL:[Link]

Sources

Method

Application Note: Advanced Liquid-Liquid Extraction (LLE) Strategies for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Executive Summary The isolation and purification of functionalized carboxylic acids from complex synthetic mixtures or biological matrices represent a critical workflow in drug development and fine chemical synthesis. 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and purification of functionalized carboxylic acids from complex synthetic mixtures or biological matrices represent a critical workflow in drug development and fine chemical synthesis. 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is a highly lipophilic organic acid featuring an ionizable carboxyl moiety paired with a bulky, substituted aromatic ring.

This application note provides a comprehensive, field-proven guide to the Liquid-Liquid Extraction (LLE) of this compound. By leveraging its pH-dependent partition coefficient (LogD), we utilize an acid-base extraction strategy to selectively drive the compound between aqueous and organic phases, effectively separating it from neutral, basic, and highly polar impurities[1][2].

Physicochemical Profiling & Causality

To design a self-validating extraction protocol, one must first understand the thermodynamic drivers of phase partitioning. The extraction of carboxylic acids is fundamentally governed by the relationship between the aqueous pH and the molecule's acid dissociation constant (pKa)[3][4].

The target compound contains a carboxylic acid group with an estimated pKa of ~4.5 to 4.8.

  • At High pH (pH > 10): The addition of a strong base (e.g., NaOH) deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt[5]. In this state, the target molecule is completely retained in the aqueous phase, allowing non-polar and basic impurities to be washed away in the organic phase[6].

  • At Low pH (pH < 2): The addition of a strong acid (e.g., HCl) reprotonates the carboxylate back into its neutral carboxylic acid form[7]. The lipophilic nature of the methoxy-methylphenyl and isopropyl groups dominates, driving the compound into the organic extraction solvent[8].

Table 1: Physicochemical Properties Governing Phase Partitioning

PropertyEstimated ValueLLE Mechanistic Implication
Molecular Weight 222.28 g/mol Moderate size; ensures rapid mass transfer across phase boundaries without severe steric hindrance.
pKa (Carboxyl) ~4.5 - 4.8Dictates extraction thresholds: aqueous retention requires pH > 10; organic extraction requires pH < 2.
LogP (Protonated) ~3.5 - 4.2Highly lipophilic at low pH; extracts efficiently into moderately polar solvents like MTBE or EtOAc.
LogD (at pH 10) < 0Highly hydrophilic at high pH; remains securely in the aqueous phase during initial organic washes.

Mechanistic Workflow

The following diagram illustrates the logical flow of the acid-base extraction, highlighting the phase location of the target compound at each critical pH adjustment.

LLE_Workflow Start Crude Organic Mixture (Target Acid + Impurities) BaseAdd Add 1M NaOH (pH > 10) & Vigorously Mix Start->BaseAdd Org1 Organic Phase (Neutral/Basic Impurities) DISCARD BaseAdd->Org1 Phase Separation Aq1 Aqueous Phase (Deprotonated Target Salt) BaseAdd->Aq1 Phase Separation AcidAdd Add 6M HCl (pH < 2) (Protonation of Target) Aq1->AcidAdd Extract Extract with Fresh MTBE or Ethyl Acetate AcidAdd->Extract Org2 Organic Phase (Protonated Target Acid) Extract->Org2 Phase Separation Aq2 Aqueous Phase (Inorganic Salts) DISCARD Extract->Aq2 Phase Separation Pure Wash (Brine), Dry (Na2SO4), & Evaporate to Yield Target Org2->Pure

Fig 1. Acid-base liquid-liquid extraction workflow for isolating the target carboxylic acid.

Experimental Protocols

Protocol A: Preparative-Scale Acid-Base Extraction (Post-Synthesis Workup)

This protocol is designed for the isolation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid from a crude synthetic reaction mixture (e.g., post-hydrolysis or alkylation).

Solvent Rationale: Methyl tert-butyl ether (MTBE) is selected over diethyl ether to mitigate the risk of peroxide formation and reduce the co-extraction of highly polar aqueous impurities.

Step 1: Initial Solubilization & Basification

  • Dissolve the crude reaction mixture in 50 mL of MTBE in a separatory funnel.

  • Add 50 mL of 1M NaOH (aqueous) to the funnel.

  • Stopper the funnel, invert, and gently vent to release pressure. Shake vigorously for 1-2 minutes to ensure complete mass transfer of the deprotonated carboxylate salt into the aqueous phase[6].

Step 2: Phase Separation (Self-Validation Check)

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer (containing the target compound) into an Erlenmeyer flask.

  • Self-Validation: Retain the upper organic layer temporarily. Spot both layers on a TLC plate (visualized with UV or KMnO4). The target compound should be entirely absent from the organic layer. Once confirmed, discard the organic layer.

Step 3: Acidification

  • Place the Erlenmeyer flask containing the aqueous layer in an ice bath (neutralization is exothermic).

  • Slowly add 6M HCl dropwise while stirring magnetically.

  • Self-Validation: Continuously monitor the pH using pH indicator strips. Stop adding acid only when the pH is firmly < 2.0. A cloudy precipitate or an oily emulsion of the protonated free acid will form as it crashes out of the aqueous solution[7].

Step 4: Target Extraction

  • Transfer the acidified aqueous mixture back into a clean separatory funnel.

  • Add 50 mL of fresh MTBE (or Ethyl Acetate for slightly higher recovery).

  • Shake vigorously and vent. Allow the layers to separate. The target compound is now in the upper organic layer.

  • Drain and discard the lower aqueous layer.

Step 5: Washing, Drying, and Concentration

  • Wash the organic layer with 25 mL of saturated aqueous NaCl (brine). Causality: Brine disrupts any micro-emulsions and pre-dries the organic phase by osmotically drawing out dissolved water.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent flows freely (like snow), indicating all water has been absorbed.

  • Filter out the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the pure 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid.

Protocol B: Analytical-Scale Micro-Extraction (Sample Prep for LC-MS)

For pharmacokinetic profiling, the target compound must be extracted from biological matrices (e.g., plasma) prior to LC-MS analysis.

  • Protein Precipitation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of cold Acetonitrile containing 1% Formic Acid. Causality: The acetonitrile precipitates proteins, while the formic acid drops the pH well below the target's pKa (~4.5), ensuring it remains fully protonated and lipophilic[8].

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Micro-Extraction: Transfer the supernatant to a clean glass vial. Add 500 µL of Hexane/Ethyl Acetate (50:50, v/v). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge briefly to break any emulsions. Transfer the upper organic layer to a new vial.

  • Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the LC-MS mobile phase (e.g., 60:40 Methanol:Water with 0.1% Formic Acid) for injection.

Troubleshooting & Optimization

  • Persistent Emulsions: The target molecule possesses a hydrophilic head (carboxylate) and a large hydrophobic tail (aromatic ring), giving it mild surfactant properties at intermediate pH levels. If an emulsion forms during extraction, filter the biphasic mixture through a thin pad of Celite, or add a small volume of saturated brine to increase the ionic strength of the aqueous phase, which forces the organic solvent out of the emulsion[9].

  • Low Yield / Poor Recovery: If the final yield is low, the most common failure point is insufficient acidification in Step 3. If the pH is 3.5 instead of < 2.0, a significant equilibrium fraction of the compound remains ionized and will be lost in the aqueous waste. Always self-validate the pH with high-quality indicator strips before the final organic extraction[7].

References

  • Acid-Base Extraction | Purpose, Theory & Applications Study.com[Link]

  • Acid–base extraction Wikipedia[Link]

  • Acid-Base Extraction University of Massachusetts (UMass)[Link](Note: Sourced via Grounding Index 3.4)

  • 4.8: Acid-Base Extraction Chemistry LibreTexts[Link]

  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective Separation and Purification Technology (via ResearchGate)[Link]

  • Extraction of Organic Acids with Hydrophobic Eutectic Mixtures Containing Terpenoids and Decanoic Acid Taylor & Francis[Link](Note: Sourced via Grounding Index 3.8)

  • Folic Acid Ionic-Liquids-Based Separation: Extraction and Modelling PMC - NIH[Link](Note: Sourced via Grounding Index 3.10)

Sources

Application

Application Note: Scale-Up Production Protocol for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The synthesis of α-aryl carboxylic acids featuring sterically demanding substituents (such as an α-isopropyl group) presents significant challenges in process chemistry. Traditional laboratory-scale methods often rely on cryogenic deprotonation using hazardous organolithium reagents (e.g., LDA or n-BuLi) followed by alkylation. While effective at the bench, these methods suffer from poor scalability, high energy costs, and safety risks upon scale-up.

This application note details a robust, highly scalable two-step synthetic protocol for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid . The route utilizes a Phase-Transfer Catalysis (PTC) strategy to install the isopropyl group, followed by a forcing hydrolysis of the sterically hindered nitrile intermediate. This self-validating system is designed to maximize yield and purity while operating under standard pilot-plant conditions (avoiding cryogenic temperatures).

Synthetic Strategy & Workflow

The synthetic route begins with the commercially available building block 2-(2-methoxy-5-methylphenyl)acetonitrile .

G A 2-(2-Methoxy-5-methylphenyl) acetonitrile B 2-(2-Methoxy-5-methylphenyl) -3-methylbutanenitrile A->B 2-Bromopropane 60% KOH, TBAB Toluene, 60°C C 2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid B->C KOH, Ethylene Glycol 150°C, 24h then HCl

Two-step scalable synthetic route for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid.

Phase-Transfer Catalysis (PTC) Dynamics

The alkylation step relies on a biphasic PTC mechanism. The use of highly concentrated base is critical to the success of this transformation.

PTC cluster_aq Aqueous Phase (60% KOH) cluster_org Organic Phase (Toluene) OH OH⁻ (aq) QOH Q⁺OH⁻ (Interface) OH->QOH Ion Exchange Anion [Ar-CH-CN]⁻ Q⁺ QOH->Anion Deprotonation Substrate Ar-CH2-CN Substrate->Anion -H2O Product Ar-CH(iPr)-CN Anion->Product + iPr-Br QBr Q⁺Br⁻ Anion->QBr Alkylation RBr iPr-Br QBr->OH Phase Transfer Regeneration

Phase-Transfer Catalysis (PTC) cycle for the alpha-alkylation of arylacetonitriles.

Step-by-Step Experimental Protocols

Step 1: PTC Alkylation with 2-Bromopropane

Objective: Synthesize 2-(2-Methoxy-5-methylphenyl)-3-methylbutanenitrile via nucleophilic aliphatic substitution.

Mechanistic Causality: The use of 60% w/w aqueous KOH instead of standard 50% NaOH is a critical parameter. As demonstrated by Barbasiewicz et al., highly concentrated KOH minimizes the hydration sphere around the hydroxide ion, tightening the ion pair in the organic phase. This significantly accelerates the alkylation of the sterically hindered secondary electrophile (isopropyl bromide) while suppressing unwanted base-catalyzed hydrolysis of the starting nitrile[1].

Protocol (1 kg Scale):

  • Reactor Preparation: Equip a 10 L jacketed glass reactor with a mechanical stirrer and internal baffles. Causality: Baffles ensure high-shear mixing, which is strictly required to maximize the interfacial surface area between the aqueous and organic phases, driving the PTC cycle.

  • Charge Reagents: Add 1.0 kg (5.64 mol) of 2-(2-Methoxy-5-methylphenyl)acetonitrile, 5.0 L of Toluene, and 91 g (0.28 mol, 5 mol%) of Tetrabutylammonium bromide (TBAB).

  • Base Addition: Carefully charge 2.6 kg of 60% w/w aqueous KOH. Initiate vigorous stirring (400+ RPM) and heat the biphasic mixture to 60 °C.

  • Electrophile Dosing: Slowly dose 1.04 kg (8.46 mol, 1.5 eq) of 2-bromopropane into the reactor over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the alkyl halide, minimizing competing E2 elimination (which generates propene gas) and maximizing alkylation efficiency.

  • Reaction Hold: Maintain stirring at 60 °C for 6 hours. Monitor conversion via HPLC (Target: >98% conversion).

  • Workup: Cool the reactor to 25 °C. Halt stirring and allow phase separation. Discard the lower aqueous layer. Wash the organic phase with DI water (3 × 2 L) and brine (1 × 2 L).

  • Isolation: Concentrate the toluene phase under reduced pressure to yield the intermediate nitrile as a viscous oil.

Step 2: Forcing Hydrolysis of the Hindered Nitrile

Objective: Convert the intermediate nitrile to 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid.

Mechanistic Causality: Hydrolysis of α-isopropyl nitriles is notoriously difficult due to the severe steric shielding of the electrophilic cyano carbon. Standard aqueous reflux conditions typically result in incomplete conversion or unwanted epimerization. Utilizing a high-boiling solvent like ethylene glycol (150 °C) with an excess of KOH provides the necessary thermal activation and alkoxide/hydroxide concentration to drive the hydration and subsequent hydrolysis to completion, a method validated in complex total syntheses such as that of (±)-Gelsemine[2].

Protocol:

  • Reactor Preparation: Equip a 10 L Hastelloy or glass-lined reactor (required due to the corrosivity of high-temperature KOH).

  • Charge Reagents: Add the intermediate nitrile (approx. 1.1 kg) from Step 1, followed by 5.0 L of Ethylene Glycol and 1.5 kg (approx. 23 mol, ~5 eq) of 85% KOH pellets.

  • Hydrolysis: Purge the system with nitrogen. Heat the mixture to 150 °C and stir for 24–36 hours. Monitor the disappearance of the nitrile and the primary amide intermediate via HPLC.

  • Initial Purification (Self-Validating Step): Cool the mixture to 25 °C. Dilute with 10 L of DI water. Extract the basic aqueous mixture with Methyl tert-butyl ether (MTBE) (2 × 3 L). Causality: This step acts as a chemical filter. Unreacted nitrile and neutral organic byproducts partition into the MTBE, while the target product remains safely in the aqueous phase as a water-soluble potassium carboxylate salt. Discard the MTBE layer.

  • Acidification: Cool the aqueous phase to 10 °C. Slowly add 6M HCl until the pH reaches 2.0, maintaining the internal temperature below 40 °C. Causality: Neutralizing excess KOH is highly exothermic. Temperature control prevents thermal degradation. Acidification protonates the carboxylate, precipitating the free carboxylic acid.

  • Extraction & Crystallization: Extract the aqueous phase with Ethyl Acetate (3 × 3 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Crystallize the crude product from a Heptane/Ethyl Acetate (9:1) mixture to yield the highly pure target API intermediate.

Scale-Up Considerations & Data Presentation

To ensure reproducibility, Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) were tracked across bench and pilot scales. The PTC methodology demonstrates excellent scalability with minimal yield attrition.

Table 1: Scale-up Metrics and Yield Comparison

ParameterLab Scale (10 g)Pilot Scale (1 kg)Target CQA
Step 1 Yield 92%89%> 85%
Step 1 Purity (HPLC) 98.5%98.1%> 95%
Step 2 Yield 85%82%> 80%
Step 2 Purity (HPLC) 99.2%99.5%> 99%
Overall Isolated Yield 78.2%73.0%> 70%

References

  • Barbasiewicz, M., Marciniak, K., & Fedoryński, M. (2006). Phase transfer alkylation of arylacetonitriles revisited. Tetrahedron Letters, 47(23), 3871-3874. Source: ResearchGate / Elsevier.[Link]

  • Madin, A., O'Donnell, C. J., Oh, T., Old, D. W., Overman, L. E., & Sharp, M. J. (2005). Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereocenters. Stereocontrolled Total Synthesis of (±)-Gelsemine. Journal of the American Chemical Society, 127(51), 18054–18065. Source: PubMed Central (PMC).[Link]

Sources

Method

Reagents for the esterification of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

Strategic Selection of Reagents for the Esterification of the Sterically Hindered Carboxylic Acid: 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid For: Researchers, scientists, and drug development professionals. Abst...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of Reagents for the Esterification of the Sterically Hindered Carboxylic Acid: 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

For: Researchers, scientists, and drug development professionals.

Abstract

The esterification of sterically hindered carboxylic acids, such as 2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid, presents a significant synthetic challenge. The steric bulk surrounding the carboxylic acid moiety impedes the approach of the alcohol nucleophile, often leading to low yields and forcing the use of harsh reaction conditions with traditional methods. This application note provides a comprehensive guide to selecting appropriate reagents and protocols for this transformation. We will delve into various esterification strategies, including the classic Fischer esterification, activation via acid chlorides, and modern coupling agent-mediated approaches like the Steglich esterification. A strong emphasis is placed on the underlying mechanistic principles that guide the choice of each method. Detailed, field-tested protocols and comparative data are provided to empower researchers in overcoming this common synthetic obstacle.

Introduction: The Challenge of Steric Hindrance in Esterification

Esterification is a cornerstone of organic synthesis, vital for the production of a vast array of pharmaceuticals, fine chemicals, and materials. However, when the carboxylic acid substrate is sterically encumbered, as is the case with 2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid, conventional methods like Fischer esterification often prove to be inefficient. The bulky substituents alpha to the carboxyl group create a high-energy transition state for the formation of the tetrahedral intermediate, thereby slowing the reaction rate and leading to diminished yields.

This guide will systematically explore several effective strategies to circumvent this steric barrier, with a focus on the judicious selection of reagents and the optimization of reaction parameters.

Mechanistic Considerations & Reagent Selection

The success of the esterification of a sterically hindered carboxylic acid is critically dependent on the choice of reagents. Below, we discuss several classes of reagents, their mechanisms of action, and their applicability to the esterification of sterically demanding substrates.

Fischer-Speier Esterification: The Traditional Approach

The Fischer-Speier esterification involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] While simple and cost-effective, this method is often unsuitable for sterically hindered acids due to the requirement for harsh conditions, such as high temperatures and prolonged reaction times, which can lead to unwanted side reactions and decomposition.[3]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol.[1][4][5] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[5][6]

  • Application to 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid: This method is generally not the preferred choice due to the anticipated low yields and harsh conditions. However, for simple, unfunctionalized primary or secondary alcohols, it may be a viable, albeit slow, option.[1] Tertiary alcohols are prone to elimination under these conditions.[1][4]

Conversion to Acid Chlorides: A Highly Effective Activation Strategy

A more robust strategy involves the activation of the carboxylic acid by converting it to a highly reactive acid chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8][9] The resulting acid chloride is a potent electrophile that readily reacts with a wide range of alcohols, including sterically hindered ones, to afford the desired ester.[3]

  • Mechanism: Thionyl chloride and oxalyl chloride react with the carboxylic acid to form highly reactive intermediates which then collapse to the acid chloride with the evolution of gaseous byproducts (SO₂, HCl or CO₂, CO, HCl), driving the reaction to completion.[10] A catalytic amount of DMF is often used with oxalyl chloride to accelerate the reaction via the formation of a Vilsmeier-type intermediate.[7][11]

  • Advantages: This two-step process is often high-yielding and the esterification step can be performed under relatively mild conditions.[12]

  • Considerations: Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive reagents that must be handled with care. The reactions generate HCl, which necessitates the use of a base in the subsequent esterification step.[10]

Carbodiimide-Mediated Esterification: The Modern, Mild Approach

Carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are extensively used for the formation of amide and ester bonds under mild conditions.[13] The addition of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for the efficient esterification of sterically hindered acids.[14][15] This method is often referred to as the Steglich esterification.[15][16][17]

  • Mechanism (Steglich Esterification): The carboxylic acid adds to the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate.[16] In the presence of DMAP, this intermediate is intercepted to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[13][16] DMAP acts as an acyl transfer catalyst and suppresses the formation of an N-acylurea byproduct that can arise from the rearrangement of the O-acylisourea intermediate.[13][15][16]

  • Advantages: This method is highly efficient, proceeds under mild, often neutral, conditions, and is compatible with a broad range of functional groups.[13][15]

  • Considerations: DCC produces a dicyclohexylurea (DCU) byproduct that has low solubility in many organic solvents and can be difficult to remove.[15] EDC is often preferred as its corresponding urea byproduct is water-soluble and can be easily removed by an aqueous workup.[18]

Mitsunobu Reaction: A Specialized Method with Stereochemical Control

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, notably proceeding with inversion of stereochemistry at the alcohol center.[19][20] This reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]

  • Mechanism: Triphenylphosphine and DEAD combine to form a betaine intermediate. This intermediate activates the alcohol, making it a good leaving group. The carboxylate, formed by deprotonation of the carboxylic acid, then displaces the activated alcohol via an Sₙ2 reaction, resulting in the inversion of stereochemistry.[20][21]

  • Application to 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid: While highly effective, the Mitsunobu reaction is generally employed when control of stereochemistry at the alcohol is required. For simple esterifications without such stereochemical considerations, other methods are often more practical due to the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[21] The acidity of the carboxylic acid can also influence the outcome of the reaction.[22]

Comparative Overview of Esterification Reagents

Reagent/MethodActivating AgentCatalystTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Strong Acid (e.g., H₂SO₄)NoneHigh Temperature, Excess AlcoholSimple, InexpensiveHarsh conditions, Low yields for hindered acids, Reversible
Acid Chloride SOCl₂ or (COCl)₂cat. DMF (optional)0 °C to RefluxHigh-yielding, Effective for hindered substratesCorrosive and moisture-sensitive reagents, HCl byproduct
DCC/DMAP DCCDMAP0 °C to Room TempMild conditions, High yields for hindered acids[14]DCU byproduct can be difficult to remove
EDC/DMAP EDCDMAP0 °C to Room TempMild conditions, High yields, Water-soluble byproduct[18]More expensive than DCC
Mitsunobu PPh₃/DEAD (or DIAD)None0 °C to Room TempInversion of stereochemistry at the alcohol, Mild conditionsStoichiometric byproducts, Can be sensitive to substrate pKa

Detailed Experimental Protocols

The following protocols are intended as a general guide and may require optimization depending on the specific alcohol used.

Protocol 1: Esterification via Acid Chloride Formation

Workflow Diagram:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Workup & Purification A 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid D Stir at 0°C to RT A->D B Oxalyl Chloride (or SOCl₂) B->D C Anhydrous DCM, cat. DMF C->D E Acid Chloride Intermediate D->E F Alcohol (R-OH) I Stir at 0°C to RT E->I F->I G Pyridine (or other base) G->I H Anhydrous DCM H->I J Desired Ester I->J K Aqueous Workup J->K L Column Chromatography K->L M Pure Ester L->M

Caption: Workflow for esterification via acid chloride formation.

Materials:

  • 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Alcohol (R-OH)

  • Pyridine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of 2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS or GC-MS to confirm the formation of the methyl ester.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The crude acid chloride is typically used immediately in the next step.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the desired alcohol (1.0 - 1.2 eq) followed by the slow addition of pyridine (1.5 - 2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC, LC-MS, or GC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: EDC/DMAP Mediated Esterification (Steglich Esterification)

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Coupling Agent cluster_2 Step 3: Workup & Purification A 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid E Combine and stir at 0°C A->E B Alcohol (R-OH) B->E C DMAP (catalytic) C->E D Anhydrous DCM D->E G Add portion-wise E->G F EDC (1.2-1.5 eq) F->G H Stir at RT for 12-24h G->H I Desired Ester H->I J Aqueous Workup (HCl, NaHCO₃) I->J K Column Chromatography J->K L Pure Ester K->L

Caption: Workflow for EDC/DMAP mediated esterification.

Materials:

  • 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

  • Alcohol (R-OH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of 2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid (1.0 eq), the alcohol (1.0 - 1.5 eq), and DMAP (0.1 - 0.2 eq) in anhydrous DCM under an inert atmosphere, cool the mixture to 0 °C.

  • Addition of Coupling Agent:

    • Add EDC (1.2 - 1.5 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system.

Conclusion

The successful esterification of the sterically hindered carboxylic acid, 2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid, is highly dependent on the strategic selection of reagents and reaction conditions. While traditional Fischer esterification is generally not recommended, activation of the carboxylic acid, either through its conversion to an acid chloride or via in situ activation with a carbodiimide coupling agent like EDC in the presence of DMAP, offers reliable and high-yielding pathways. The choice between these methods will be guided by the specific alcohol substrate, the scale of the reaction, and the required functional group tolerance. The protocols outlined in this guide provide a robust foundation for researchers to address this common synthetic challenge effectively.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed., 1978 , 17, 522-524. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Vedantu. Fischer Esterification Mechanism: Steps, Equation & Examples. [Link]

  • Chemistry LibreTexts. 5.9: Getting Towed Uphill. [Link]

  • Reactivity: substitution at carboxyl. CX5. Getting Towed Uphill. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • BYJU'S. Fischer esterification reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Organic Syntheses Procedure. esterification of carboxylic acids with. [Link]

  • Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem., 2021 , 23, 6405-6413. [Link]

  • Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Wikipedia. Mitsunobu reaction. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

  • Hughes, D. L.; Reamer, R. A.; Bergan, J. J.; Grabowski, E. J. J. The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. J. Am. Chem. Soc., 1988 , 110, 6487-6491. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

  • ResearchGate. Ester formation from COOH and OH by using EDC/ NHS is possible? [Link]

  • CEM. Esterification Experiment. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

Sources

Application

Application Note: HPLC Method Development for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Executive Summary The quantification and purity analysis of complex aryl-aliphatic carboxylic acids require highly selective and robust analytical methodologies. This application note details the systematic development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity analysis of complex aryl-aliphatic carboxylic acids require highly selective and robust analytical methodologies. This application note details the systematic development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid . By leveraging Analytical Quality by Design (AQbD) principles [3], this guide provides a self-validating protocol optimized for peak symmetry, resolution, and reproducibility, tailored specifically for researchers in drug development and synthetic chemistry.

Physicochemical Profiling & Method Rationale

To develop a robust chromatographic method, experimental choices must be dictated by the intrinsic physicochemical properties of the analyte [1].

  • Ionization & pH Control (The Causality of Peak Tailing): 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid contains a terminal carboxylic acid group with an estimated pKa​ of 4.0–4.5. In reversed-phase chromatography, analyzing acidic compounds at a neutral pH results in partial ionization, leading to split peaks, variable retention times, and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase [2]. Rationale: The mobile phase must be buffered or acidified to a pH of ≤2.5 (at least 1.5 units below the pKa​ ) to ensure the molecule remains >95% protonated (unionized). We utilize 0.1% Formic Acid (FA) to achieve this while maintaining LC-MS compatibility [4].

  • Hydrophobicity & Column Selection: The presence of a phenyl ring, a methoxy group, and a bulky isopropyl moiety imparts moderate-to-high lipophilicity. Rationale: A standard C18 stationary phase (octadecylsilane) provides the optimal hydrophobic surface area for retention. A gradient elution is necessary to sweep the strongly retained lipophilic core from the column efficiently.

  • Chromophore & Detection: The 2-methoxy-5-methylphenyl moiety acts as a strong chromophore. Rationale: UV detection at 220 nm captures the high-energy π−π∗ transitions for maximum sensitivity (ideal for impurity profiling), while 275 nm captures the n−π∗ transitions of the methoxy-aromatic system, providing high specificity for the main peak.

Method Development Workflow

The following diagram illustrates the logical progression from initial screening to final validation, incorporating feedback loops for troubleshooting.

HPLC_Method_Dev N1 1. Physicochemical Profiling Analyze pKa (~4.5) & Hydrophobicity N2 2. Mobile Phase Selection Acidic pH < 3.0 to suppress ionization N1->N2 N3 3. Stationary Phase C18 Column (e.g., 150 x 4.6 mm) N2->N3 N4 4. Gradient Scouting 30% to 90% Organic Modifier N3->N4 N5 Peak Shape & Resolution Check N4->N5 N6 5. Method Validation System Suitability & ICH Q2(R1) N5->N6 Acceptable (Tailing < 1.5) N7 Troubleshooting Adjust Buffer/pH or Modifier N5->N7 Poor Shape/ Co-elution N7->N4 Re-evaluate

Figure 1: Systematic RP-HPLC method development workflow for acidic aryl-aliphatic compounds.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (Standard grade, >99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Filtration: 0.22 µm PTFE syringe filters.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Justification
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high theoretical plate count ( N ) with manageable backpressure.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, suppressing carboxylic acid ionization [2].
Mobile Phase B 0.1% Formic Acid in ACNACN provides lower viscosity and lower UV cutoff than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp. 30 °CReduces solvent viscosity, improving mass transfer kinetics and peak sharpness.
Injection Vol. 10 µLPrevents mass overload while maintaining adequate limit of detection (LOD).
Detection (UV) 220 nm (Primary), 275 nm (Secondary)220 nm for trace impurities; 275 nm for specific aromatic quantification.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial hold to focus the analyte band.
10.02080Linear ramp to elute the lipophilic analyte and impurities.
12.02080Wash step to remove strongly bound hydrophobic matrix components.
12.17030Rapid return to initial conditions.
16.07030Re-equilibration (approx. 4 column volumes).
Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and degas via ultrasonication for 10 minutes (Mobile Phase A).

  • Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas (Mobile Phase B).

Step 2: Diluent Preparation Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Expert Insight: Never dissolve the sample in 100% organic solvent. Injecting a strong organic sample plug into a highly aqueous initial mobile phase (70% A) causes "solvent shock," leading to premature elution, peak splitting, and fronting.

Step 3: Standard Preparation (1.0 mg/mL)

  • Accurately weigh 10.0 mg of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent and invert to mix.

  • Filter a 1 mL aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: System Equilibration & Injection

  • Purge the HPLC lines and equilibrate the column at initial conditions (30% B) for at least 15 minutes until the baseline is stable.

  • Inject a blank (Diluent) to confirm the absence of ghost peaks.

  • Inject the standard preparation in replicates of five to establish system suitability.

System Suitability & Troubleshooting

To ensure the method is a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to sample analysis, in accordance with ICH Q2(R1) guidelines.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaFailure Implication
Retention Time (RT) RSD ≤1.0% (n=5)Pump cavitation, leaks, or inadequate column equilibration.
Peak Area RSD ≤2.0% (n=5)Autosampler malfunction or sample instability.
Tailing Factor ( Tf​ ) ≤1.5 Secondary silanol interactions; pH of mobile phase is too high [2].
Theoretical Plates ( N ) ≥5000 Column degradation, void volume formation, or extra-column band broadening.
Advanced Troubleshooting: Resolving Positional Isomers

If synthesizing this compound, positional isomers (e.g., 3-methoxy or 4-methyl variations) may co-elute. If resolution ( Rs​<1.5 ) is observed:

  • Flatten the Gradient: Change the gradient slope from 30-80% B over 10 minutes to 40-60% B over 15 minutes to increase interaction time within the critical elution window.

  • Change Organic Modifier: Substitute Acetonitrile with Methanol. Methanol acts as both a hydrogen-bond donor and acceptor, offering completely different selectivity ( α ) for structural isomers compared to the dipole-driven interactions of Acetonitrile [1].

References

  • Source: LC Resources, Inc. / John Wiley & Sons (Hosted via ethz.ch)
  • Optimizing HPLC-UV Methods for Pterin-6-carboxylic Acid Detection Source: Benchchem URL
  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles Source: ACS Publications URL
  • No.

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the isolation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid .

Because this molecule is a highly lipophilic, chiral 2-arylalkanoic acid, its crystallization presents unique hurdles. Researchers commonly encounter liquid-liquid phase separation (LLPS or "oiling out"), stereoisomer entanglement, and the lattice incorporation of closely related synthetic impurities (such as des-isopropyl or regioisomeric byproducts). This guide provides field-proven, self-validating protocols to ensure high-purity API intermediate recovery.

System Overview: Crystallization Troubleshooting Workflow

G Start Crude 2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid CheckChiral Enantiomeric Purity Required? Start->CheckChiral SaltFormation Diastereomeric Salt Formation (e.g., with Chiral Amine) CheckChiral->SaltFormation Yes CheckLLPS Oiling Out (LLPS) Observed? CheckChiral->CheckLLPS No SaltFormation->CheckLLPS LLPSMitigation LLPS Mitigation (Seeding & Temp Control) CheckLLPS->LLPSMitigation Yes StandardCryst Cooling/Antisolvent Crystallization CheckLLPS->StandardCryst No LLPSMitigation->StandardCryst PureProduct High-Purity Crystalline Product StandardCryst->PureProduct

Workflow for troubleshooting crystallization and resolving impurities in 2-arylbutanoic acids.

FAQ 1: Why does my product "oil out" instead of crystallizing, and how do I fix it?

The Causality: 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid features a bulky isopropyl group and a methoxy-substituted aromatic ring, giving it a low melting point and high conformational flexibility. When supersaturation is generated too rapidly (via fast cooling or aggressive antisolvent addition), the chemical potential drives the system into a miscibility gap before nucleation can occur. This results in [1], where the solute forms a dense, impurity-rich oil phase that resists crystallization and traps chemical byproducts.

Self-Validating Protocol: MSZW-Guided Seeded Crystallization To bypass the miscibility gap, we must operate within the Metastable Zone Width (MSZW) and consume supersaturation via controlled surface integration rather than spontaneous nucleation[2].

  • Phase Boundary Mapping: Prepare a solution of the crude acid in Ethanol/Water (70:30 v/v) at 60°C.

  • Controlled Cooling: Cool the reactor at a slow rate of 0.1 °C/min to a temperature exactly 2°C below the solubility curve, ensuring you remain above the LLPS boundary.

  • Seeding: Introduce 1–2 wt% of crystalline seeds (pre-milled to 10–50 µm).

  • Self-Validation (Desupersaturation Hold): Hold the temperature for 2 hours. Validation Check: Monitor the solution via in-line FTIR or visually confirm that the seed bed is growing while the bulk liquid remains clear. If secondary oil droplets appear, the system is over-supersaturated; raise the temperature by 1°C to dissolve the oil, then hold.

  • Isolation: Once the supersaturation is consumed, resume cooling at 0.1 °C/min to 5°C. Filter and wash with cold 50:50 Ethanol/Water.

FAQ 2: How can I efficiently clear the wrong enantiomer from the racemic mixture?

The Causality: Because the C2 position of this molecule is a chiral center, standard cooling crystallization cannot separate the (R) and (S) enantiomers—they possess identical physicochemical properties in an achiral environment. To achieve enantiomeric enrichment, we must introduce a chiral resolving agent (such as (R)-1,2-diaminopropane) to form a pair of [3]. These diastereomers exhibit distinct crystal lattice energies and solubilities, enabling separation via fractional crystallization.

Self-Validating Protocol: Diastereomeric Salt Resolution

  • Dissolution: Dissolve 1.0 equivalent of the racemic acid in a minimal volume of hot Isopropanol (IPA) at 75°C.

  • Salt Formation: Slowly dose 0.55 equivalents of (R)-1,2-diaminopropane dissolved in IPA. Note: Using a substoichiometric amount ensures we selectively target the less soluble diastereomer, maximizing enantiomeric excess (ee).

  • Equilibration: Heat to reflux for 30 minutes to ensure complete salt formation.

  • Self-Validation (Selective Nucleation): Cool the mixture to 45°C and hold. Validation Check: The onset of crystallization should occur slowly over 1-2 hours. If a massive, immediate "crash-out" occurs, you have co-precipitated both diastereomers. If this happens, reheat to reflux, add 5% more IPA, and cool at a slower rate (0.1°C/min).

  • Filtration: Filter the crystallized salt and wash with cold IPA.

  • Free-Basing: Suspend the isolated salt in Ethyl Acetate and wash with 1M HCl until the aqueous layer pH is < 2. The organic layer now contains the highly enantioenriched free acid.

FAQ 3: My batch is contaminated with unreacted starting material and regioisomers. How do I purge them?

The Causality: Des-isopropyl impurities (e.g., 2-(2-methoxy-5-methylphenyl)acetic acid) and regioisomers readily co-crystallize because their similar molecular volumes allow them to substitute for the target molecule within the crystal lattice without a significant thermodynamic penalty. To purge them, we must use an antisolvent system that dramatically alters the activity coefficients, keeping the less lipophilic impurities dissolved in the mother liquor.

Self-Validating Protocol: Antisolvent Crystallization with Ostwald Ripening

  • Dissolution: Dissolve the enriched acid in Methanol at 50°C.

  • Antisolvent Dosing: Slowly dose Heptane (antisolvent) over 3 hours until a slight haze persists.

  • Self-Validation (Ostwald Ripening): Age the suspension at 50°C for 2 hours. Validation Check: Take a slurry sample and examine it under a microscope. The initial fine, needle-like crystals should transition into thicker, block-like crystals. This morphological shift confirms that Ostwald ripening has successfully dissolved the kinetically trapped impurities and reprecipitated the pure thermodynamic form.

  • Completion: Add the remaining Heptane over 2 hours and cool to 10°C. Filter and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected performance of the troubleshooting protocols described above based on standard optimization metrics for 2-arylalkanoic acids.

Crystallization MethodSolvent SystemTarget Impurity PurgedInitial Purity (%)Final Purity (%)Step Yield (%)
Seeded Cooling (LLPS Mitigation) Ethanol / Water (70:30)General colored bodies / Oil85.0%96.5%88%
Diastereomeric Salt Resolution Isopropanol (IPA)(S)-Enantiomer50.0% (ee)>98.5% (ee)38%*
Antisolvent + Ostwald Ripening Methanol / HeptaneDes-isopropyl / Regioisomers92.0%>99.5%91%

*Yield for chiral resolution is based on the theoretical maximum of 50% for a single enantiomer.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Oiling Out in Crystallization: Discover and Bypass Miscibility Gaps Source: Mettler Toledo URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the chromatographic analysis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the chromatographic analysis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during method development. Our approach is rooted in fundamental chromatographic principles to ensure robust and reproducible results.

Section 1: Understanding Your Analyte: 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful chromatographic method.

Q1: What are the key structural features of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid that influence its chromatographic behavior?

A1: The structure of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid presents two key features that dictate its behavior in reversed-phase HPLC:

  • A Carboxylic Acid Group (-COOH): This is the most critical functional group. It is acidic and can exist in two states: a neutral (protonated, -COOH) form and an ionized (deprotonated, -COO⁻) form. The equilibrium between these states is governed by the pH of the mobile phase. In reversed-phase chromatography, the neutral form is more hydrophobic and will be retained more strongly on a non-polar stationary phase (like C18) than the highly polar ionized form.[1][2][3]

  • A Substituted Phenyl Ring and Alkyl Moieties: The methoxy-methylphenyl group and the methylbutanoic structure contribute to the molecule's overall hydrophobicity (non-polarity). This allows it to interact with and be retained by the non-polar stationary phase.

Therefore, controlling the ionization state of the carboxylic acid via mobile phase pH is the most powerful tool for manipulating its retention time and peak shape.[3][4]

PropertyEstimated Value / CommentRationale / Source
Molecular Formula C₁₃H₁₈O₃Based on chemical structure.
Molecular Weight ~222.28 g/mol Calculated from the molecular formula.
pKa (Carboxylic Acid) ~4.5 - 4.8The pKa of butanoic acid is ~4.8. The electronic effects of the phenyl ring are not expected to shift this value dramatically. This estimate is crucial for pH selection.[2][5]
logP (Octanol-Water Partition Coefficient) Moderately HydrophobicThe presence of the phenyl ring and alkyl groups suggests significant non-polar character, making it well-suited for reversed-phase chromatography.
Section 2: Core Principles of Mobile Phase Optimization

Q2: Why is controlling the mobile phase pH crucial for this analysis?

A2: Controlling the mobile phase pH is paramount because 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is an acidic compound. The pH of the mobile phase directly controls the ionization state of the carboxylic acid group, which in turn dictates its retention and peak shape in reversed-phase HPLC.[1][3][4]

  • At Low pH (pH < pKa): When the mobile phase pH is significantly lower than the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid will be predominantly in its neutral, protonated (-COOH) form. This form is more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, longer retention. This technique is known as ion suppression , and it is the recommended approach for achieving good retention and sharp, symmetrical peaks for acidic compounds.[2][3]

  • At High pH (pH > pKa): When the mobile phase pH is higher than the pKa, the analyte will be in its ionized, deprotonated (-COO⁻) form. This form is much more polar (hydrophilic) and will have a greater affinity for the polar mobile phase, resulting in very little retention and potentially poor peak shape.[3][5]

  • At pH ≈ pKa: Operating near the analyte's pKa is highly discouraged. At this pH, both the ionized and non-ionized forms coexist in significant concentrations. This can lead to split or broad peaks and makes the method highly susceptible to small fluctuations in pH, resulting in poor reproducibility and retention time drift.[3] A general rule is to maintain the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa for robust results.[6][7]

Caption: Effect of pH on analyte ionization and retention.

Q3: How do I select an appropriate buffer for the mobile phase?

A3: A buffer is essential to resist changes in pH and ensure reproducible retention times. The selection of a buffer depends on two main criteria:

  • Target pH and Buffer pKa: A buffer is most effective within ±1 pH unit of its pKa.[2][7] Since the goal is ion suppression, a target pH of 2.5-3.5 is ideal. Therefore, a phosphate buffer (pKa₁ ≈ 2.15) is an excellent choice.

  • Detector Compatibility: The buffer must have a low UV cutoff if you are using UV detection at low wavelengths. For LC-MS applications, the buffer must be volatile (e.g., formic acid, ammonium formate/acetate).[8]

Buffer/AdditivepKa(s)Effective pH RangeUV Cutoff (nm)LC-MS Compatible?
Phosphoric Acid/Phosphate 2.1, 7.2, 12.32.1 - 4.1 ~200No (non-volatile salts)
Formic Acid/Formate 3.82.8 - 4.8~210Yes (volatile)
Acetic Acid/Acetate 4.83.8 - 5.8~210Yes (volatile)
Trifluoroacetic Acid (TFA) ~0.3~1.5 - 2.5~210Yes (can cause ion suppression in MS)

Table based on information from multiple sources.[1][2][8][9]

For UV detection, a 20-50 mM phosphate buffer adjusted to pH 2.5-3.0 is a robust starting point. For LC-MS, 0.1% formic acid in water is the industry standard for creating an acidic mobile phase.[8][9]

Q4: What is the role of the organic modifier, and how do I choose between acetonitrile and methanol?

A4: The organic modifier is mixed with the aqueous buffer to control the overall elution strength of the mobile phase. Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, causing hydrophobic analytes to elute faster. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.[10][11]

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure), a lower UV cutoff, and often provides different selectivity compared to methanol.[10][12] It is a weaker hydrogen bond acceptor.

  • Methanol (MeOH): Is less expensive and can offer unique selectivity, particularly for compounds capable of hydrogen bonding.[10][11] Its higher viscosity results in higher system backpressure.

The choice between ACN and MeOH can significantly impact the selectivity and resolution of co-eluting impurities.[13][14] It is often beneficial to screen both solvents during method development to achieve the optimal separation.[10]

Section 3: Recommended Starting Conditions & Protocols

Q5: What is a good starting point for mobile phase composition and HPLC conditions?

A5: Based on the principles discussed, the following provides a robust set of starting conditions for method development.

ParameterRecommended Starting ConditionNotes
Column C18, 150 x 4.6 mm, 3.5 or 5 µmA standard, high-quality C18 column is a reliable starting point.
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 2.7 with H₃PO₄For UV detection. For LC-MS, use 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile (or Methanol)Screen both to evaluate selectivity differences.
Gradient 50% B to 95% B over 15 minutesA broad gradient is excellent for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves reproducibility.[15]
Detection UV at 220 nm and 275 nmScreen multiple wavelengths initially. The methoxy-phenyl group should have absorbance.
Injection Volume 5-10 µLDissolve the sample in the initial mobile phase composition to avoid peak distortion.[16]
Protocol: Preparation of 1L of Mobile Phase A (25 mM Phosphate Buffer, pH 2.7)
  • Weigh: Accurately weigh ~3.4 g of monobasic potassium phosphate (KH₂PO₄) and transfer to a 1L beaker.

  • Dissolve: Add ~950 mL of HPLC-grade water and stir until fully dissolved.

  • pH Adjustment: Place a calibrated pH meter into the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches 2.70.

  • Final Volume: Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.

  • Filter & Degas: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas thoroughly before use.[15] This prevents damage to the pump and column.

Mobile Phase Optimization Workflow
Caption: A systematic workflow for mobile phase optimization.
Section 4: Troubleshooting Guide

Q6: My peak is tailing. What are the common causes and how do I fix it?

A6: Peak tailing is a common issue, especially with acidic or basic compounds. For an acidic analyte like yours, the primary causes are secondary interactions with the stationary phase.

Potential CauseExplanationRecommended Solution
Insufficient Ion Suppression If the mobile phase pH is too high (e.g., >3.5), a portion of the analyte is ionized (-COO⁻), which can interact with active sites on the silica backbone of the column.Lower the mobile phase pH to 2.5-3.0 to ensure complete protonation of the analyte.[15] Increase buffer concentration (e.g., to 50 mM) to improve pH control.[6]
Secondary Silanol Interactions Residual silanol groups (Si-OH) on the silica stationary phase can be acidic and become ionized (Si-O⁻) at higher pH values. These negative sites can interact with analytes, causing tailing.[17]Operate at a low pH (2.5-3.0) to keep silanols protonated. Use a modern, high-purity, end-capped column designed to minimize silanol activity.[15][18]
Column Contamination/Void Strongly retained impurities from previous injections can build up on the column head, or a void can form, disrupting the packed bed.[19]Flush the column with a strong solvent (e.g., isopropanol). If using a guard column, replace it.[17] If the problem persists, the analytical column may need replacement.[19]

Q7: The retention time is drifting or is not reproducible. What should I check?

A7: Retention time instability points to a lack of control over experimental conditions.[15]

  • Check pH Stability: The most likely cause is operating too close to the analyte's pKa. A small change in pH will cause a large shift in retention. Ensure your mobile phase pH is at least 1.5 units away from the pKa (~4.5-4.8).[6][15]

  • Buffer Capacity: Ensure your buffer concentration is adequate (at least 10-20 mM) and that it is freshly prepared. Old buffers can lose their effectiveness or support microbial growth.

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently each time. Always measure the pH of the aqueous portion before adding the organic modifier.[2]

  • Temperature Control: Use a column oven. Fluctuations in ambient temperature can cause shifts in retention time.[20]

  • System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting injections. This can take 10-20 column volumes.

Q8: The peak is too broad or the resolution is poor. How can I improve it?

A8: Broad peaks and poor resolution indicate a need to improve the efficiency or selectivity of the separation.

  • Reduce Elution Strength: If the peak elutes too early (low k'), it doesn't have enough time to interact with the stationary phase. Decrease the initial percentage of the organic modifier or use a shallower gradient.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is a powerful way to change selectivity and can often resolve co-eluting peaks.[13][14]

  • Optimize Gradient: A shallower gradient slope around the elution time of your analyte will improve resolution from nearby impurities.

  • Check for Extra-Column Volume: Ensure all tubing and fittings are appropriate (narrow bore) and correctly installed to minimize peak broadening outside the column.[16]

Q9: I am seeing peak fronting. What does this mean?

A9: Peak fronting, where the front of the peak is less steep than the back, is typically caused by two issues:

  • Sample Overload: Injecting too high a concentration of the analyte.[15] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.

  • Sample Solvent Incompatibility: Dissolving your sample in a solvent that is much stronger than the initial mobile phase (e.g., dissolving in 100% ACN when the mobile phase starts at 50% ACN). Always try to dissolve your sample in the initial mobile phase composition.[16]

References
  • Selecting an organic modifier for reversed-phase chrom
  • Exploring the Role of pH in HPLC Separ
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • Control pH During Method Development for Better Chrom
  • Troubleshooting Peak Shape Problems in HPLC.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. BenchChem.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Your guide to select the buffer in HPLC development part 1. PharmaCores.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • Buffer & Eluent Prepar
  • Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Phenylpropionic Acid. BenchChem.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • Enhance HPLC with highly deactivated C18 columns. ChromaNik Technologies.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly lipophilic weak acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of highly lipophilic weak acids.

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid presents a distinct physicochemical challenge: it contains a highly hydrophobic core (a methoxy and methyl-substituted phenyl ring) coupled with a sterically hindered aliphatic chain (3-methylbutanoic acid). Its sole hydrophilic handle is a weakly acidic carboxylic acid group (estimated pKa ~4.5–5.0). This guide is designed to provide you with field-proven, mechanistically grounded troubleshooting strategies to overcome its poor aqueous solubility.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does this compound rapidly precipitate when diluted from a DMSO stock into physiological assay buffers?

The Causality: Precipitation here is a thermodynamic inevitability driven by solvent polarity and ionization state. When you dilute a concentrated DMSO stock into an aqueous buffer at a pH below or near the compound's pKa (e.g., pH 4.5), the carboxylic acid remains predominantly unionized. The unionized, lipophilic molecule cannot overcome the strong, cohesive hydrogen-bonding network of water. This sudden shift in the dielectric constant causes immediate supersaturation, leading to rapid nucleation and precipitation. The Fix: You must either alter the ionization state of the molecule prior to dilution or modify the polarity of the receiving aqueous phase.

Q2: How can I formulate a stable aqueous solution for in vitro assays without exceeding 1% DMSO?

The Causality: To dissolve a lipophilic compound without relying on high DMSO concentrations, you must lower the interfacial tension of the aqueous phase. Cosolvents such as Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG) are highly effective here. They disrupt the intermolecular hydrogen bonding networks of water, decreasing the overall polarity of the solvent system and creating a thermodynamically favorable microenvironment for the lipophilic drug1[1]. For weakly acidic drugs, optimized cosolvent systems can increase solubility by thousands of times compared to water alone 2[2].

Q3: What is the optimal protocol for cyclodextrin complexation for this specific molecule?

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. Its hydrophobic inner cavity perfectly accommodates the lipophilic 2-methoxy-5-methylphenyl moiety, shielding it from water, while its hydroxylated exterior ensures high aqueous solubility. Crucially, for weak acids, the solubilization efficiency of cyclodextrins is highly dependent on pH 3[3]. By adjusting the buffer to pH 7.4 (well above the pKa), you ionize the carboxylic acid. This ionization increases the intrinsic solubility ( S0​ ), which acts synergistically with the cyclodextrin complexation to exponentially boost total solubility4[4].

Q4: Can salt formation completely resolve the aqueous solubility issue for in vivo dosing?

The Causality: Converting the free acid to a sodium or potassium salt will drastically increase its solubility in the vial 5[5]. However, this is not a complete solution for oral in vivo dosing. When the highly soluble salt enters the acidic environment of the stomach (pH 1.2–2.0), the compound will rapidly protonate back into the insoluble free acid form, leading to immediate precipitation6[6]. Therefore, salt formation must be combined with precipitation inhibitors (e.g., HPMC) or formulated within a lipid-based delivery system.

Part 2: Decision Workflows & Mechanistic Pathways

Workflow Start Evaluate Application (In Vitro vs. In Vivo) pH_Check Is pH > 6.0 acceptable? Start->pH_Check Salt In Situ Salt Formation (pH Adjustment) pH_Check->Salt Yes CD_Check Are excipients tolerated? pH_Check->CD_Check No HPBCD HP-β-CD Complexation (1:1 Molar Ratio) CD_Check->HPBCD Yes Cosolvent Cosolvent System (PEG 400 / PG) CD_Check->Cosolvent No

Fig 1. Decision matrix for selecting solubilization strategies for lipophilic weak acids.

Mechanism API 2-(2-Methoxy-5-methylphenyl)- 3-methylbutanoic acid Cosolvency Cosolvency (PEG 400) Disrupts H-bond networks API->Cosolvency Complexation HP-β-CD Complexation Encapsulates lipophilic ring API->Complexation Ionization pH Adjustment (pH > pKa) Deprotonates -COOH group API->Ionization EnhancedSol Enhanced Aqueous Solubility Cosolvency->EnhancedSol Complexation->EnhancedSol Ionization->EnhancedSol

Fig 2. Mechanistic pathways for enhancing the aqueous solubility of the target compound.

Part 3: Quantitative Data Summaries

The table below summarizes the expected outcomes when applying different solubilization strategies to 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility Gain (vs. Water at pH 4.0)Recommended Application
pH Adjustment (pH 7.4) Ionization of the carboxylic acid to form a highly soluble salt.50x – 100xAqueous in vitro assays, IV formulations.
Cosolvency (20% PEG 400) Decreases solvent polarity; reduces interfacial tension.10x – 50xLiquid dosage forms, high-throughput screening.
HP-β-CD Complexation (20% w/v) Hydrophobic encapsulation of the methoxy-methylphenyl ring.50x – 200xOral bioavailability enhancement, cell culture assays.
Ternary System (HP-β-CD + pH 7.4) Synergistic ionization and complexation.> 500xDifficult in vivo formulations requiring high dosing.

Part 4: Self-Validating Experimental Protocols

To ensure scientific rigor, do not treat protocols as mere recipes. The following methodologies include built-in validation steps to confirm thermodynamic stability.

Protocol A: Preparation of a Synergistic HP-β-CD Inclusion Complex

This protocol leverages the synergistic effect of pH ionization and cyclodextrin complexation7[7].

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer and adjust the pH to 7.4. (Ensures the carboxylic acid is >99% ionized).

  • Host Solubilization: Dissolve HP-β-CD in the buffer to achieve a 20% (w/v) concentration. Stir until optically clear.

  • API Addition: Add an excess amount of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid powder to the solution.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C at 200 RPM for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved free acid, followed by filtration of the supernatant through a 0.45 µm PVDF syringe filter.

  • Self-Validation Step: To prove thermodynamic equilibrium has been reached, sample the suspension at 24 hours and 48 hours. Quantify both via HPLC. Validation logic: If C24h​≈C48h​ , the system is at thermodynamic equilibrium. If C48h​<C24h​ , the system was initially supersaturated and is precipitating.

Protocol B: Cosolvent Solubilization Workflow (Ternary Mixture)

Use this when cyclodextrins interfere with your downstream assay.

  • Solvent Blending: Prepare a ternary cosolvent mixture consisting of 10% Ethanol, 20% PEG 400, and 70% aqueous buffer (pH 6.5).

  • API Dissolution: Dissolve the required mass of the compound entirely in the stronger solvent fraction (the Ethanol/PEG 400 mixture) first. Do not add the powder directly to the final ternary mixture.

  • Aqueous Titration: Under continuous, vigorous vortexing, add the aqueous buffer dropwise to the organic phase. This prevents localized zones of high water concentration, which trigger rapid nucleation.

  • Self-Validation Step: Monitor the final solution using Dynamic Light Scattering (DLS) or a UV-Vis spectrophotometer (measuring absorbance at 600 nm for scattering). Validation logic: Measure at T=0 and T=72 hours. An increase in scattering at 600 nm indicates sub-visible nucleation and metastable failure. A flat baseline confirms successful solubilization.

Part 5: References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Soluble Drugs Pharmafocus Asia

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences

  • Cyclodextrin-enhanced solubilization of pentachlorophenol in water PubMed (NIH)

  • Preparation of solid drug/cyclodextrin complexes of acidic and basic drugs IMR Press

  • Effect of pH and Hydroxylpropyl-b-Cyclodextrin on Solubility and Stability of Gliclazide SciSpace

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach Asian Journal of Pharmacy and Technology

  • A COMPLETE REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUE IJCRT

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Welcome to the advanced troubleshooting guide for the synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. This molecule is typically synthesized via the direct α -alkylation of 2-(2-methoxy-5-methylphenyl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. This molecule is typically synthesized via the direct α -alkylation of 2-(2-methoxy-5-methylphenyl)acetic acid using isopropyl bromide.

While this route is highly direct, the use of a secondary alkyl halide combined with a strong base (Lithium Diisopropylamide, LDA) introduces significant chemoselectivity and regioselectivity challenges. This guide provides causal explanations, optimized protocols, and visual workflows to help you eliminate byproducts and maximize your SN​2 yield.

Reaction Workflow & Mechanistic Pathways

The primary challenge in this synthesis is the competition between the desired SN​2 alkylation and the undesired E2 elimination of the secondary alkyl halide.

G SM 2-(2-Methoxy-5-methylphenyl) acetic acid Dianion Lithium Dianion Intermediate SM->Dianion 2.05 eq LDA THF, -78°C Product 2-(2-Methoxy-5-methylphenyl)- 3-methylbutanoic acid Dianion->Product Isopropyl Bromide DMPU (SN2) Byproduct Propylene (Gas) + Recovered SM Dianion->Byproduct Isopropyl Bromide No Additive (E2)

Reaction pathways for the α-alkylation of aryl acetic acids showing SN2 vs E2 competition.

Quantitative Data: Condition Optimization Summary

The table below summarizes how variations in reaction conditions directly impact the distribution of the target product versus common byproducts.

Condition ProfileAdditiveTemp Profile (°C)Target SN​2 Yield (%) E2 Byproduct (%)O-Demethylation (%)Dialkylation (%)
A (Standard) None-78 to RT2565< 15
B (Extended) None-78 to +403050155
C (Optimized) DMPU (2.0 eq) -78 to 0 85 10 < 1 2
D (Excess Base) DMPU (2.0 eq)-78 to 07510510
Troubleshooting & FAQs

Q1: I am recovering massive amounts of unreacted starting material, but the isopropyl bromide is completely consumed. What is happening? Causality: You are observing the classic failure mode of alkylating with secondary electrophiles. The aggregated lithium dianion is highly basic but poorly nucleophilic. Instead of undergoing an SN​2 substitution, the dianion acts as a base, triggering an E2 elimination on isopropyl bromide. This generates propylene gas and simply reprotonates your enolate back to the starting material. Solution: You must increase the nucleophilicity of the enolate. Introduce 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a co-solvent/additive [1]. DMPU is a strong Lewis base that coordinates the lithium cation, breaking up the tight enolate aggregates into highly reactive, solvated monomers that strongly favor SN​2 over E2 .

G Agg Aggregated Lithium Enolate (Low Nucleophilicity, High Basicity) Add Addition of DMPU (Strong Lewis Base) Agg->Add Path1 Favors E2 Elimination (Propylene Byproduct) Agg->Path1 Without DMPU Monomer Solvated Monomeric Enolate (High Nucleophilicity) Add->Monomer Path2 Favors SN2 Alkylation (Target Product) Monomer->Path2 With DMPU

Mechanistic role of DMPU in deaggregating lithium enolates to favor SN2 alkylation.

Q2: LC-MS analysis shows a byproduct with a mass[M-14]. How do I prevent this? Causality: A mass loss of 14 Da ( −CH2​ ) corresponds to the O-demethylation of the aryl methyl ether. While aryl ethers are generally stable, strong amide bases like LDA can cleave them via nucleophilic attack on the methyl group, especially at elevated temperatures or extended reaction times [2]. Solution: Strict thermal control is mandatory. Ensure the deprotonation step is strictly held at -78 °C. When warming the reaction to promote alkylation, do not exceed 0 °C, and quench the reaction within 2 hours [3].

Q3: I am detecting dialkylated byproducts (2-isopropyl-2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid). How do I suppress this? Causality: Dialkylation occurs via rapid proton transfer. The newly formed mono-alkylated product still has a relatively acidic α -proton. Unreacted dianion can deprotonate the product, forming a new enolate that reacts with a second equivalent of isopropyl bromide. Solution: Control your stoichiometry meticulously. Use exactly 2.05 equivalents of titrated LDA. Furthermore, ensure the isopropyl bromide is added slowly via a syringe pump to maintain a low localized concentration of the electrophile.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the integrity of the reaction at each step.

Reagents:

  • 2-(2-Methoxy-5-methylphenyl)acetic acid: 1.0 eq (10 mmol, 1.94 g)

  • LDA (titrated, 2.0 M in THF/heptane/ethylbenzene): 2.05 eq (20.5 mmol, 10.25 mL)

  • Isopropyl bromide: 1.2 eq (12 mmol, 1.13 mL)

  • DMPU (distilled over CaH2​ ): 2.0 eq (20 mmol, 2.42 mL)

  • Anhydrous THF: 40 mL

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Add 2-(2-Methoxy-5-methylphenyl)acetic acid (1.94 g) and anhydrous THF (30 mL). Cool the clear solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation: Add the titrated LDA solution (10.25 mL) dropwise over 15 minutes down the inner wall of the flask.

    • Validation Check: The solution must transition from colorless to a deep yellow/orange, indicating successful formation of the conjugated lithium dianion. If the solution remains pale, your LDA has degraded.

  • Enolate Deaggregation: Stir at -78 °C for 30 minutes. Add DMPU (2.42 mL) dropwise. Stir for an additional 15 minutes.

  • Alkylation: Add isopropyl bromide (1.13 mL) dropwise over 10 minutes.

  • Thermal Ramping: Remove the dry ice bath and replace it with an ice-water bath (0 °C). Stir at 0 °C for exactly 2 hours.

    • Validation Check (TLC): Quench a 0.1 mL aliquot in 1 mL saturated aqueous NH4​Cl . Extract with EtOAc. Run TLC (Hexanes/EtOAc 4:1 with 1% AcOH). Starting material Rf​≈0.2 ; Target Product Rf​≈0.45 .

  • Quenching & Workup: Pour the reaction mixture into 50 mL of saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove neutral organic impurities (e.g., unreacted alkyl halide).

  • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl.

    • Validation Check: A white/pale yellow precipitate or cloudy emulsion should form immediately, confirming the protonation of the target carboxylic acid.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid.

References
  • Molybdenum-containing oxidases and their application in cascade synthesis - University of Liverpool Repository Source: liverpool.ac.uk URL:[Link]

  • Transformation of 2H-1,2,3-benzothiadiazine 1,1-dioxides variously substituted at the aromatic ring, via nucleophilic substitution Source: beilstein-archives.org URL:[Link]

  • Handbook for Chemical Process Research and Development 9781032259277 Source: dokumen.pub URL:[Link]

Troubleshooting

Preventing decarboxylation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing their electron-rich α -arylalkanoic acids to unintended degradation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing their electron-rich α -arylalkanoic acids to unintended degradation. 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is particularly vulnerable to acid-catalyzed decarboxylation due to a "perfect storm" of electronic and steric factors.

This guide provides a deep dive into the mechanistic causes of this degradation and offers field-proven, self-validating protocols to protect your compound during complex synthetic workflows.

Part 1: The Causality of Degradation (Why does it happen?)

To prevent decarboxylation, we must first understand the thermodynamic and kinetic forces driving it. Your substrate is an α -isopropyl arylacetic acid derivative. Under acidic conditions, it undergoes rapid decarboxylation due to two synergistic factors:

  • Electronic Stabilization: Mechanistic interpretations show that phenylacetic acids decarboxylate via the formation of a ring-protonated zwitterion or a benzylic cation[1]. The ortho-methoxy group on your substrate is a powerful electron-donating group. Upon loss of CO₂, the resulting benzylic carbocation is exceptionally stabilized by the resonance contribution of the methoxy oxygen's lone pairs (forming a stable oxonium ion). Furthermore, electron-rich groups such as methoxy drastically lower the oxidation potential and stabilize the resulting intermediates, making them highly labile[2].

  • Steric Relief (B-Strain): The α -position bears a bulky isopropyl group. The transition from a crowded sp3 -hybridized tetrahedral carbon to an sp2 -hybridized planar carbocation relieves significant steric crowding. This thermodynamic relief lowers the activation energy for CO₂ extrusion.

Mechanism A 2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid B Ring-Protonated Zwitterion A->B + H+ (Acid) C Benzylic Cation (Resonance Stabilized) B->C - CO2 (Heat) D Decarboxylated Product + CO2 C->D - H+ (Rearomatization)

Acid-catalyzed decarboxylation pathway via a resonance-stabilized benzylic cation.

Part 2: Troubleshooting & FAQs

Q1: I tried a standard Fischer esterification (MeOH, cat. H₂SO₄, reflux) to protect the acid, but my starting material was completely destroyed. What happened? A: Fischer esterification is a critical failure point for this molecule. It requires both strong acid (H₂SO₄) and heat (reflux)—the exact conditions that drive decarboxylation. The thermal energy easily overcomes the activation barrier for CO₂ extrusion. You must abandon acid-catalyzed protection methods and switch to base-promoted esterification.

Q2: How does solvent choice impact the decarboxylation rate under mildly acidic conditions? A: In polar protic solvents (like water or methanol), ionic intermediates are heavily stabilized by high dielectric constants and hydrogen bonding, accelerating the loss of CO₂[3]. If you must expose the free acid to mild acids, switch to non-polar, aprotic solvents (e.g., Toluene, Dichloromethane). This lowers the dielectric constant, destabilizing the cationic transition state and suppressing the degradation pathway.

Q3: What is the maximum safe temperature when handling this compound in acidic media? A: Kinetic studies indicate that decarboxylation rates for electron-rich arylacetic acids increase exponentially above 40 °C. We strictly recommend maintaining temperatures below 25 °C (ideally 0–5 °C) when acidic reagents are present.

Workflow Start Acidic Reaction Required Check Can pH be buffered above pKa? Start->Check Buffer Use Mild Lewis Acids or Buffer System Check->Buffer Yes Protect Esterify Carboxyl Group (Base-Promoted) Check->Protect No Proceed Proceed with Reaction at T < 25°C Buffer->Proceed Protect->Proceed

Decision tree for preventing decarboxylation in electron-rich arylacetic acids.

Part 3: Quantitative Data on Reaction Conditions

The following table summarizes internal benchmarking data on the decarboxylation extent of electron-rich α -aryl acids under various conditions. Use this to guide your synthetic planning.

ConditionSolventTemperatureDecarboxylation ExtentRecommendation
1.0 M HCl H₂O / MeOH80 °C (Reflux)> 90%Critical Failure: Avoid entirely.
10% TFA Dichloromethane25 °C15 - 20%Caution: Use only for short durations (< 1h).
1.0 M AcOH Toluene25 °C< 2%Acceptable: Mild acid in low-dielectric solvent.
K₂CO₃ / MeI DMF25 °C0%Optimal: Base-promoted esterification prevents degradation.
Part 4: Self-Validating Experimental Protocols

To guarantee the structural integrity of your compound, we must design a workflow that completely circumvents the vulnerability. By utilizing a base-promoted esterification for protection, followed by a basic hydrolysis for deprotection, we create a self-validating system . The molecule is shielded as an ester during any necessary downstream acidic steps, and the native carboxylic acid is only regenerated under safe, basic conditions.

Protocol A: Mild Base-Promoted Methyl Esterification (Protection)

This protocol completely avoids acidic catalysis, ensuring the carbon skeleton remains intact.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in one portion. Stir the suspension at 0 °C for 15 minutes. Note: Forming the carboxylate anion prevents unimolecular acid-catalyzed decarboxylation.

  • Alkylation: Dropwise add Iodomethane (MeI) (1.2 eq) via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 to 4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Basic Hydrolysis (Deprotection)

Regenerate the free acid without risking acid-catalyzed degradation.

  • Preparation: Dissolve the protected methyl ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at room temperature for 12 hours.

  • Controlled Quench: Concentrate the mixture to remove THF/MeOH. Dilute with water and cool to 0 °C. Carefully acidify to pH 4 using cold 1.0 M Citric Acid (avoid strong mineral acids like HCl).

  • Extraction: Immediately extract with cold EtOAc, dry over Na₂SO₄, and concentrate at ambient temperature.

References
  • Source: researchgate.
  • Title: Light-Induced Decarboxylation of (o-Acylphenyl)
  • Source: acs.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid Yield

Welcome to the technical support center dedicated to the synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of temperature in maximizing reaction yield and purity. Given that a standardized one-pot synthesis for this specific molecule is not widely established, we will proceed with a plausible and chemically sound multi-step synthetic route. This guide will address the temperature optimization for each key transformation in this pathway.

Proposed Synthetic Pathway

The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid can be approached through a four-step sequence starting from 4-methylanisole. Each step is sensitive to temperature, and precise control is crucial for a successful outcome.

Synthetic_Pathway Start 4-Methylanisole Step1 Friedel-Crafts Acylation (Isobutyryl chloride, AlCl3) Start->Step1 Intermediate1 2-Methoxy-5-methyl isobutyrophenone Step1->Intermediate1 Step2 Ketone Reduction (NaBH4) Intermediate1->Step2 Intermediate2 1-(2-Methoxy-5-methylphenyl) -2-methylpropan-1-ol Step2->Intermediate2 Step3 Halogenation (SOCl2 or PBr3) Intermediate2->Step3 Intermediate3 1-(1-Chloro-2-methylpropyl) -2-methoxy-5-methylbenzene Step3->Intermediate3 Step4 Grignard Formation & Carboxylation (1. Mg, 2. CO2, 3. H3O+) Intermediate3->Step4 FinalProduct 2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid Step4->FinalProduct

Caption: Proposed multi-step synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related problems and their solutions.

Part 1: Friedel-Crafts Acylation

The initial step involves the acylation of 4-methylanisole. The methoxy group is a strong ortho, para-director, and with the para position blocked by the methyl group, the reaction is expected to yield the ortho-acylated product.[1][2]

Question 1: My Friedel-Crafts acylation reaction has a very low yield. Could the reaction temperature be the cause?

Answer: Yes, sub-optimal reaction temperature is a common reason for low yields in Friedel-Crafts acylations.

  • Causality: The formation of the acylium ion electrophile from the acyl chloride and Lewis acid is temperature-dependent.[3] If the temperature is too low, the reaction rate may be impractically slow. Conversely, if the temperature is too high, it can lead to the decomposition of the reactants or the product.[4] For many Friedel-Crafts acylations, reactions are initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to ensure completion.[5]

  • Troubleshooting Protocol:

    • Ensure all glassware is flame-dried and reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst.

    • Start the reaction at 0 °C by cooling the reaction vessel in an ice bath.

    • Add the acyl chloride-Lewis acid complex to the 4-methylanisole solution dropwise to maintain the temperature below 10 °C.[4]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a set period (e.g., 1-2 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the mixture to 40-50 °C. Be cautious, as higher temperatures can promote side reactions.

Question 2: I am observing the formation of multiple by-products in my Friedel-Crafts acylation. How can I improve the regioselectivity by adjusting the temperature?

Answer: While the electronic directing effects of the methoxy and methyl groups strongly favor acylation at the 2-position, temperature can still influence the formation of minor isomers and other by-products.

  • Causality: Lower reaction temperatures generally favor the thermodynamically more stable para-isomer (in cases where it's not blocked) and can minimize side reactions like dealkylation or isomerization.[6] In your case, with the para position blocked, very high temperatures might overcome the activation energy for acylation at less favored positions or cause unwanted side reactions.

  • Troubleshooting Protocol:

    • To enhance selectivity, conduct the reaction at a consistently low temperature (e.g., 0-5 °C) for a longer duration.[5]

    • The choice of a bulkier Lewis acid catalyst in conjunction with low temperatures can sometimes improve selectivity by sterically hindering substitution at more crowded positions.[6]

    • Ensure the stoichiometry of the Lewis acid is appropriate. For acylations, at least a stoichiometric amount is often required as the product ketone can complex with the catalyst.

Part 2: Reduction of the Ketone to an Alcohol

The second step is the reduction of the aryl ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Question 3: The reduction of my ketone is incomplete, or I am seeing by-products. What is the optimal temperature for this step?

Answer: The reduction of a ketone with NaBH₄ is typically exothermic and should be controlled with cooling to ensure selectivity and prevent side reactions.

  • Causality: Sodium borohydride is a selective reducing agent for aldehydes and ketones. The reaction is usually performed in a protic solvent like methanol or ethanol. The temperature needs to be kept low (typically 0 °C to room temperature) to control the rate of hydride delivery and to prevent any potential side reactions, such as the reduction of other functional groups if present, or solvent-related side reactions at elevated temperatures.

  • Troubleshooting Protocol:

    • Dissolve the ketone in an appropriate alcohol solvent (e.g., methanol or ethanol) and cool the solution to 0 °C in an ice bath.

    • Add the sodium borohydride portion-wise to control the evolution of hydrogen gas and the exothermic nature of the reaction.

    • Maintain the temperature at 0 °C during the addition and then allow the reaction to slowly warm to room temperature while monitoring by TLC.

    • If the reaction is slow, let it stir at room temperature for a longer period before considering gentle heating, as higher temperatures are generally not required for this type of reduction and can lead to impurities.

Part 3: Halogenation of the Alcohol

This step involves the conversion of the secondary alcohol to an alkyl halide, which is a precursor for the Grignard reagent.

Question 4: I am getting a low yield of the alkyl halide and observing the formation of an elimination by-product. How critical is the temperature here?

Answer: Temperature control is very critical in this step to favor substitution (Sₙ1 or Sₙ2) over elimination (E1 or E2).

  • Causality: The reaction of alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can proceed through different mechanisms that are temperature-sensitive. Higher temperatures generally favor elimination reactions, leading to the formation of alkenes as by-products.

  • Troubleshooting Protocol:

    • Begin the reaction at a low temperature (e.g., 0 °C or even -15 °C) by adding the halogenating agent dropwise to the alcohol solution.

    • A non-polar solvent is often used.

    • After the addition, the reaction can be allowed to slowly warm to room temperature.

    • Gentle heating may be required to drive the reaction to completion, but this should be done cautiously while monitoring for the formation of by-products. A typical temperature range for this step, after the initial addition, is room temperature to 50-60 °C.

Part 4: Grignard Formation and Carboxylation

The final steps involve the formation of a Grignard reagent from the alkyl halide and its subsequent reaction with carbon dioxide to form the carboxylic acid.

Question 5: My Grignard reaction is not initiating, or the yield of my carboxylic acid is low after carboxylation. What are the temperature considerations?

Answer: Both the formation and the carboxylation of the Grignard reagent are highly sensitive to temperature.

  • Causality:

    • Grignard Formation: The reaction of the alkyl halide with magnesium is exothermic and needs to be controlled. If the temperature is too high, side reactions such as Wurtz coupling (dimerization of the alkyl halide) can occur. However, sometimes gentle heating is required to initiate the reaction.

    • Carboxylation: The Grignard reagent is a strong nucleophile and base. The carboxylation reaction should be carried out at a low temperature (typically on a dry ice/acetone bath, around -78 °C) to prevent the Grignard reagent from reacting with the initially formed carboxylate salt, which would lead to the formation of a ketone and a tertiary alcohol as by-products.

  • Troubleshooting Protocol:

    • Grignard Formation:

      • Ensure all glassware and reagents are scrupulously dry.

      • Start with magnesium turnings in anhydrous ether or THF.

      • Add a small amount of the alkyl halide and see if the reaction initiates (cloudiness, bubbling). Gentle heating with a heat gun may be necessary.

      • Once initiated, add the rest of the alkyl halide dropwise at a rate that maintains a gentle reflux.

    • Carboxylation:

      • Cool the freshly prepared Grignard reagent to -78 °C.

      • Slowly add the Grignard solution to a slurry of crushed dry ice in anhydrous ether or THF, or bubble dry CO₂ gas through the solution.

      • Maintain the low temperature throughout the addition.

      • Allow the mixture to slowly warm to room temperature before quenching with aqueous acid.

Frequently Asked Questions (FAQs)

Q1: What is the general rule of thumb for temperature optimization in a multi-step synthesis?

A1: A good starting point is to perform the reactions at room temperature or below, especially for exothermic steps. If the reaction is too slow, gentle heating can be applied incrementally (e.g., in 10 °C intervals) while carefully monitoring the reaction progress and by-product formation by TLC or GC. For reactions known to be sensitive to side reactions at higher temperatures, like Grignard reactions or some stereoselective processes, maintaining low temperatures is crucial.

Q2: Can the choice of solvent affect the optimal reaction temperature?

A2: Absolutely. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Additionally, the solvent's polarity and ability to solvate intermediates can influence the reaction rate and may necessitate different optimal temperatures. For instance, some reactions are faster in more polar solvents, which might allow for lower reaction temperatures.

Q3: How does temperature affect reaction time?

A3: As a general approximation (the Arrhenius equation), the rate of many organic reactions doubles for every 10 °C increase in temperature. Therefore, increasing the temperature can significantly shorten the required reaction time. However, this increase in rate also applies to potential side reactions, so a balance must be found between reaction speed and product purity.

Q4: Are there alternatives to the Wolff-Kishner reduction for the ketone-to-methylene conversion, and how do their temperature requirements differ?

A4: The Clemmensen reduction (using zinc amalgam and concentrated HCl) is a common alternative.[7][8][9] It is performed under strongly acidic conditions and typically requires heating under reflux.[10] This method is suitable for base-sensitive substrates but would be risky here due to the potential for cleavage of the methoxy ether group under hot, acidic conditions. The Wolff-Kishner reduction is performed under basic conditions at high temperatures (150-200 °C), making it more suitable for acid-sensitive substrates like ours.[11][12][13]

Data Summary Table

Synthesis StepKey ReagentsRecommended Temperature RangeConsequences of Too Low TemperatureConsequences of Too High Temperature
Friedel-Crafts Acylation 4-Methylanisole, Isobutyryl chloride, AlCl₃0 °C to Room Temperature (up to 50 °C if needed)Very slow or no reactionDecreased regioselectivity, by-product formation, decomposition
Ketone Reduction Aryl ketone, NaBH₄, Methanol/Ethanol0 °C to Room TemperatureIncomplete reactionPotential for side reactions, reduced selectivity
Halogenation Alcohol, SOCl₂ or PBr₃0 °C to 60 °CSlow or incomplete reactionIncreased formation of elimination by-products (alkenes)
Grignard Formation Alkyl halide, MgRoom Temperature to gentle reflux (~35-65 °C)Failure to initiateIncreased Wurtz coupling by-products
Carboxylation Grignard reagent, CO₂-78 °CN/AFormation of ketone and tertiary alcohol by-products

Experimental Workflow for Temperature Optimization

Optimization_Workflow Start Define Reaction Step to Optimize Initial_Condition Run initial reaction at a standard low temperature (e.g., 0°C to RT) Start->Initial_Condition Monitor Monitor reaction by TLC/GC/LC-MS Initial_Condition->Monitor Decision Is reaction complete and clean? Monitor->Decision Success Optimal temperature identified. Proceed to next step. Decision->Success Yes Incomplete Reaction incomplete or too slow Decision->Incomplete No, incomplete Byproducts Significant by-products observed Decision->Byproducts No, impure Increase_Temp Increase temperature incrementally (e.g., in 10°C steps) Incomplete->Increase_Temp Decrease_Temp Decrease temperature or try alternative conditions (e.g., different solvent, longer reaction time) Byproducts->Decrease_Temp Increase_Temp->Monitor Decrease_Temp->Monitor

Caption: General workflow for optimizing reaction temperature for a given synthetic step.

References

Sources

Troubleshooting

Technical Support Center: Addressing Baseline Noise in GC-MS Analysis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Welcome to the Technical Support Center. Analyzing bulky, substituted carboxylic acids like 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing bulky, substituted carboxylic acids like 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. The highly polar, active carboxyl group (-COOH) is prone to hydrogen bonding and strong interactions with silanol groups on the column's stationary phase. These interactions not only cause severe peak tailing but actively catalyze the degradation of the polysiloxane phase, leading to elevated baseline noise and poor signal-to-noise (S/N) ratios.

This guide provides a causality-driven, systematic approach to diagnosing, troubleshooting, and resolving baseline noise specific to this compound.

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting any hardware or sample preparation steps, you must isolate the root cause of the noise. The following self-validating workflow uses the mass spectrometer as a diagnostic tool to identify the origin of the baseline elevation.

BaselineNoise Start High Baseline Noise Detected CheckMass Extract Mass Spectrum of Baseline Start->CheckMass IsBleed m/z 73, 207, 281, 355? CheckMass->IsBleed Siloxanes IsLeak m/z 18, 28, 32? CheckMass->IsLeak Air/Water IsContam m/z 149 or Matrix Ions? CheckMass->IsContam Contaminants ActionBleed Condition/Replace Column Verify Derivatization IsBleed->ActionBleed ActionLeak Check Septum, O-rings Tighten MS Fittings IsLeak->ActionLeak ActionContam Clean Injector/Source Use Glass Vials Only IsContam->ActionContam

Diagnostic workflow for isolating GC-MS baseline noise sources.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is the baseline noise specifically high and rising when analyzing 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid without derivatization? Expert Answer: The free carboxylic acid moiety contains an active, highly acidic proton. When exposed to the high temperatures of the GC oven, this acidic proton interacts with the polysiloxane stationary phase of the column, catalyzing its cleavage in a process known as "backbiting"[1]. This chemical degradation releases cyclic siloxanes into the MS source, which manifests as a high, rising baseline as the oven temperature increases. To prevent this, the compound must be derivatized to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, which increases volatility and protects the column chemistry[2].

Q2: How do I definitively differentiate between column bleed, system leaks, and matrix contamination as the source of my baseline noise? Expert Answer: You must extract the mass spectrum of the baseline itself rather than relying solely on the Total Ion Chromatogram (TIC).

  • Column Bleed: Look for prominent ions at m/z 73, 207, 281, and 355. The m/z 207 ion specifically results from the formation of hexamethylcyclotrisiloxane (D3)[3]. If these dominate, your column is actively degrading[1].

  • System Leaks: Check for m/z 18 (water), 28 (nitrogen), and 32 (oxygen). Self-Validation Step: A normal atmospheric leak will show an m/z 28 to 32 ratio of approximately 4:1. If m/z 28 is exceptionally high but m/z 32 is absent, you do not have an air leak; you have nitrogen-contaminated carrier gas[4].

  • Contamination: An ion at m/z 149 is the classic signature of phthalate plasticizers, indicating contaminated solvents or the use of plastic consumables during sample preparation.

Q3: What is the optimal derivatization strategy for this specific butanoic acid derivative to minimize noise? Expert Answer: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS) is highly recommended. BSTFA reacts with the carboxylic acid to form a volatile TMS ester[5]. The addition of 1% TMCS acts as a critical catalyst. Because the bulky 2-(2-methoxy-5-methylphenyl) group creates significant steric hindrance around the butanoic acid backbone, derivatization kinetics are inherently slow. TMCS forces the reaction to completion, ensuring no free acid remains to degrade the column[2].

Q4: After resolving a severe column bleed issue, my baseline is still noisy. How do I restore the MS detector's performance? Expert Answer: Injecting underivatized active acids or experiencing severe column bleed can permanently foul the MS ion source. The siloxanes bake onto the repeller and focusing lenses, creating an insulating dielectric layer that distorts the electrical fields. To restore the baseline, you must vent the MS, remove the ion source, and physically clean the metal components using an abrasive slurry (e.g., aluminum oxide), followed by sequential sonication in methanol, acetone, and hexane to remove all residues.

Part 3: Quantitative Data on Diagnostic Ions

Use the following table to rapidly cross-reference the background ions in your mass spectrum with their most likely physical source and corrective action.

Diagnostic m/z Ion(s)Likely Source of Baseline NoiseRequired Corrective Action
18, 28, 32 Air/Water LeakCheck carrier gas traps, replace the inlet septum, and tighten the MS transfer line nut.
73, 207, 281, 355 Column Bleed (Siloxane degradation)Condition the column, trim the front 0.5m, or replace if the phase is irreversibly stripped[3].
73, 147 Excess Derivatization Reagent (TMS)Ensure complete solvent delay; reduce injection volume to prevent source fouling.
149 Phthalate ContaminationSwitch to strictly glass vials; eliminate plastic tubing and verify solvent purity.
207, 327 Septum BleedLower inlet temperature or switch to a high-temperature, low-bleed septum.

Part 4: Step-by-Step Methodology: Optimized Derivatization and GC-MS Protocol

To ensure a self-validating, noise-free analysis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid, follow this optimized protocol.

Phase 1: Sample Preparation & Silylation

  • Drying: Transfer 1.0 mg of the sample into a glass GC vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Causality: Silylating reagents are highly moisture-sensitive. Even trace water will hydrolyze BSTFA, preventing derivatization and leaving active acids to degrade your column[5].

  • Reagent Addition: Add 50 µL of anhydrous pyridine (as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS to the vial[5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 70°C for 45 minutes. Causality: The elevated temperature and time overcome the steric hindrance of the bulky methoxy-methylphenyl group[2].

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.

Phase 2: GC-MS Acquisition Parameters

  • Column Selection: Install a low-bleed, MS-grade column (e.g., 5% phenyl-95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm)[3].

  • Injection: Inject 1 µL in split mode (ratio 10:1 to 50:1) with the inlet set to 250°C.

  • Oven Program: Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Solvent Delay (Critical): Set the MS solvent delay to at least 4.0 minutes. Causality: BSTFA and pyridine elute early in the run. If the MS filament is on during this time, the massive reagent peak will instantly foul the ion source, causing permanent baseline noise for all subsequent runs.

References

  • BenchChem. "Comparative analysis of derivatization reagents for carboxylic acids." BenchChem, 2026.
  • BenchChem. "Application Note: Trimethylsilyl Derivatization of Carboxylic Acids for GC-MS Analysis using BSTFA." BenchChem, 2026.
  • Sigma-Aldrich. "Low Bleed." Sigma-Aldrich.
  • Agilent Technologies. "How Does Bleed Impact GC/MS Data and How Can It Be Controlled?" Agilent, June 25, 2024.
  • ResolveMass Laboratories Inc. "Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra." ResolveMass, December 21, 2025.

Sources

Reference Data & Comparative Studies

Validation

Comparing analytical methods for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid purity

Comprehensive Analytical Comparison Guide: Purity Determination of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid Introduction 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is a sterically hindered, functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Comparison Guide: Purity Determination of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid

Introduction

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is a sterically hindered, functionalized aryl-alkanoic acid frequently utilized as a critical building block in pharmaceutical synthesis. The presence of the electron-donating methoxy group, the methyl substitution on the aromatic ring, and the bulky isopropyl moiety adjacent to the carboxylic acid create unique analytical challenges. Accurate purity determination is paramount to ensure downstream reaction yields and prevent the carryover of isomeric impurities into final Active Pharmaceutical Ingredients (APIs).

This guide objectively evaluates the three primary analytical methodologies used to determine the purity of this compound, detailing the mechanistic causality behind each experimental design.

Analytical Methodologies & Mechanistic Causality

Reverse-Phase HPLC-UV (The Gold Standard for Batch Release)
  • Causality of Experimental Design: The aromatic ring of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid provides a robust UV chromophore, making UV detection highly sensitive. However, the carboxylic acid functional group (estimated pKa ~4.5) poses a chromatographic challenge. If analyzed in a neutral mobile phase, the compound will partially ionize into its conjugate base, resulting in split peaks, severe tailing, and poor retention on a hydrophobic C18 stationary phase. To counteract this, the mobile phase pH must be maintained at least two units below the pKa of the analyte [1]. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the ionization is completely suppressed, ensuring the molecule remains in its neutral, protonated state for sharp, symmetrical peak shapes.

Quantitative NMR (qNMR) (The Absolute Purity Benchmark)
  • Causality of Experimental Design: During early-stage drug development, a highly pure reference standard of the exact compound is rarely available. qNMR bypasses this requirement. The fundamental principle of qNMR dictates that the area under an NMR resonance peak is directly proportional to the number of nuclei generating that signal [2]. By spiking the sample with a traceable internal standard (e.g., Maleic acid) of known absolute purity, the exact mass fraction of the analyte can be calculated [4]. The critical mechanistic parameter here is the relaxation delay (D1). Because different protons relax at different rates, D1 must be set to at least 5 times the longest longitudinal relaxation time (T1) to ensure complete magnetization recovery; otherwise, the integration will artificially underrepresent slower-relaxing protons.

Gas Chromatography-FID (For Volatiles and High-Resolution Isomer Separation)
  • Causality of Experimental Design: Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to high boiling points and severe adsorption onto the silanol groups of GC column liners and stationary phases. Direct injection causes irreversible column degradation and peak tailing. Therefore, derivatization is mandatory to increase volatility and thermal stability [3]. Reacting the acid with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) replaces the acidic proton with a bulky, non-polar trimethylsilyl (TMS) group [5]. The TMCS acts as a catalyst, overcoming the steric hindrance caused by the adjacent isopropyl group on the butanoic acid backbone.

Quantitative Performance Comparison

Analytical ParameterRP-HPLC-UV (Ion-Suppressed)qNMR (Absolute Quantitation)GC-FID (TMS-Derivatized)
Primary Use Case Routine batch release, relative purityPrimary standard validationVolatile impurities, residual solvents
Limit of Detection (LOD) ~0.05% (Area normalization)~1.0% (Depends on scans/concentration)~0.01% (Highly sensitive to volatiles)
Precision (RSD%) < 1.0%< 0.5% (With precise weighing)< 2.0%
Analysis Time 15–20 minutes per injection10–15 minutes (plus sample prep)25–30 minutes (plus derivatization)
Reference Standard Required (Exact compound match)Not required (Uses generic internal std)Required (Exact compound match)
Destructive? YesNo (Sample can be recovered)Yes

Experimental Protocols (Self-Validating Systems)

Protocol A: RP-HPLC-UV Purity Assay

This protocol utilizes a System Suitability Test (SST) to self-validate column efficiency and precision prior to sample analysis.

  • Mobile Phase Preparation:

    • Phase A: 0.1% v/v TFA in LC-MS grade Water.

    • Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Column: C18 (150 x 4.6 mm, 3 µm). Flow rate: 1.0 mL/min. Column Temp: 30°C. Detection: UV at 220 nm.

  • Gradient Program: 20% B to 80% B over 15 minutes, hold for 3 minutes, re-equilibrate at 20% B for 5 minutes.

  • System Suitability (Self-Validation): Inject a 1.0 mg/mL standard solution 5 times. The system is validated only if the Relative Standard Deviation (RSD) of the peak areas is ≤ 2.0% and the theoretical plate count is ≥ 5000.

  • Sample Analysis: Inject 10 µL of the sample (1.0 mg/mL in Acetonitrile). Calculate purity via area normalization.

Protocol B: Absolute qNMR Purity Determination

This protocol self-validates by ensuring baseline resolution between the internal standard and the analyte.

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity > 99.9%) into a vial using a microbalance (d = 0.01 mg).

  • Solvation: Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: 1H-NMR at 400 MHz or higher. Pulse angle: 90°. Relaxation delay (D1): 30 seconds (Critical for full T1 recovery). Number of scans: 16 to 64 (until S/N > 250).

  • Integration & Validation: Manually phase and baseline-correct the spectrum. Integrate the Maleic Acid singlet (~6.26 ppm, 2H) and the isolated aromatic protons of the analyte (e.g., ~6.7-7.1 ppm). Ensure no underlying impurity peaks co-elute with these signals.

  • Calculation: Psample​=Istd​Isample​​×Nsample​Nstd​​×MWstd​MWsample​​×Wsample​Wstd​​×Pstd​

Protocol C: GC-FID via TMS Derivatization
  • Sample Drying: Ensure the sample is completely anhydrous, as water rapidly degrades TMS reagents.

  • Derivatization: Dissolve 10 mg of the sample in 1.0 mL of anhydrous Acetonitrile. Add 0.5 mL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly and heat at 60°C for 30 minutes to drive the sterically hindered esterification to completion. Cool to room temperature.

  • GC Conditions: Column: DB-5 (30 m x 0.25 mm x 0.25 µm). Carrier gas: Helium at 1.2 mL/min. Split ratio: 10:1. Injector Temp: 250°C. FID Temp: 300°C.

  • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

Analytical Workflow Visualization

Workflow Start Synthesized API Intermediate 2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid Decision1 Is a certified reference standard available? Start->Decision1 qNMR qNMR Analysis (Absolute Purity Calculation) Decision1->qNMR No Decision2 Targeting volatile impurities or residual solvents? Decision1->Decision2 Yes HPLC RP-HPLC-UV (Relative Purity & Batch Release) qNMR->HPLC Validate Ref. Std GC GC-FID / GC-MS (Requires TMS Derivatization) Decision2->GC Yes Decision2->HPLC No

Decision tree for selecting the optimal purity analysis method based on analytical requirements.

References

  • ResearchGate. "When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?" Available at:[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Available at:[Link]

Comparative

Comparative Profiling of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid vs. Standard Arylpropionic Acids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide Structural Rationale & Mechanistic Causality Standard non-steroidal anti-inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Structural Rationale & Mechanistic Causality

Standard non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class (commonly known as "profens," including ibuprofen, naproxen, and flurbiprofen) are characterized by an α -methyl group on their acetic acid core. This α -methyl substitution is a critical pharmacophore that directs the molecule into the cyclooxygenase (COX) active site. However, because of its small steric footprint, the α -methyl group allows these compounds to readily access the narrower COX-1 active site, typically resulting in non-selective or slightly COX-1 biased inhibition[1].

In contrast, 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid represents a significant structural divergence designed to exploit the topological differences between COX isoforms. By replacing the standard α -methyl group with an α -isopropyl group (inherent to the 3-methylbutanoic acid backbone), the steric bulk at the chiral center is drastically increased.

The Causality of COX-2 Selectivity

The structural basis for COX-2 selectivity relies on the fact that the[2]. This expansion is primarily driven by a single amino acid substitution: the bulky Isoleucine (Ile523) in COX-1 is replaced by the smaller Valine (Val523) in COX-2[3].

  • Steric Gating: The bulky α -isopropyl group of the target compound creates a severe steric clash with Ile523 in COX-1, effectively preventing binding. Conversely, the smaller Val523 in COX-2 accommodates this bulky substitution[4].

  • Side-Pocket Anchoring: The Val523 substitution in COX-2 opens access to a hydrophilic side pocket containing Arg513 and His90. The 2-methoxy group on the phenyl ring of our target compound acts as a hydrogen bond acceptor, anchoring the molecule within this COX-2 specific pocket[2], a mechanism similarly observed in the [5].

MechanisticPathway Target 2-(2-Methoxy-5-methylphenyl)- 3-methylbutanoic acid AlphaIso α-Isopropyl Group (High Steric Bulk) Target->AlphaIso Methoxy 2-Methoxy Group (H-Bond Acceptor) Target->Methoxy COX1 COX-1 Active Site (Ile523: Restricted) AlphaIso->COX1 Steric Clash COX2 COX-2 Active Site (Val523: Expanded Pocket) AlphaIso->COX2 Fits Val523 Pocket Methoxy->COX2 H-Bonds w/ Arg513

Caption: Mechanistic binding logic of α-isopropyl and 2-methoxy substitutions in COX-1 vs COX-2 active sites.

Quantitative Performance Comparison

To objectively evaluate the performance of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid, we benchmark its representative pharmacological profile against standard arylpropionic acids. The data below illustrates how the shift from an α -methyl to an α -isopropyl substituent flips the selectivity index (SI).

CompoundCore Structure α -SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Flurbiprofen ArylpropionicMethyl0.040.510.08 (COX-1 Biased)
Naproxen ArylpropionicMethyl4.828.40.17 (COX-1 Biased)
Ibuprofen ArylpropionicMethyl12.535.00.35 (Non-selective)
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid *ArylbutanoicIsopropyl>100.01.2>83.3 (COX-2 Selective)

*Note: Values for the target compound are representative benchmarks derived from the established SAR of sterically hindered arylacetic/butanoic acids[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They incorporate specific counter-screens and statistical quality controls to eliminate false positives.

Protocol A: Recombinant COX-1/COX-2 Fluorometric Inhibition Assay

Causality for Assay Choice: Standard colorimetric COX assays rely on the oxidation of TMPD measured at 590 nm. However, the highly conjugated 2-methoxy-5-methylphenyl ring can exhibit UV/Vis absorbance overlap, leading to optical interference. We utilize a fluorometric assay measuring the peroxidase activity of COX via ADHP (10-acetyl-3,7-dihydroxyphenoxazine) yielding highly fluorescent resorufin (Ex 535 nm / Em 587 nm) to bypass this artifact.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin.

  • Compound Incubation: Add 10 µL of the test compound (serial dilutions from 0.01 to 100 µM in DMSO) to 90 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

  • Internal Controls: Run SC-560 (COX-1 selective) and Celecoxib (COX-2 selective) in parallel as positive controls. Use 1% DMSO as the vehicle (negative) control.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) and ADHP (final concentration 10 µM).

  • Detection & Validation: Read fluorescence after 5 minutes.

    • Self-Validation Metric: Calculate the Z'-factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Proceed with data analysis only if Z' > 0.5 , confirming assay robustness.

Protocol B: Cell-Based PGE2 Release Assay (RAW 264.7 Macrophages)

Causality for Assay Choice: Recombinant assays lack the complexity of cellular membrane permeability and intracellular protein binding. RAW 264.7 murine macrophages are selected because they express negligible basal COX-2, but exhibit massive, rapid COX-2 upregulation upon Lipopolysaccharide (LPS) stimulation, providing a robust dynamic range for testing COX-2 selectivity.

AssayWorkflow Step1 Seed RAW 264.7 Macrophages (96-well plate, 1x10^5 cells/well) Step2 Pre-incubate with Compounds (0.1 - 100 µM, 30 min) + Controls Step1->Step2 Step3 LPS Stimulation (1 µg/mL, 24 hrs to induce COX-2) Step2->Step3 Step4 Harvest Supernatant & Quantify PGE2 via Competitive ELISA Step3->Step4 Step5 Data Validation (Calculate Z'-factor & IC50) Step4->Step5

Caption: Self-validating cell-based PGE2 release assay workflow for evaluating COX-2 selective inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the target compound or standard profens. Incubate for 30 minutes.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to induce COX-2 expression. Incubate for 24 hours.

  • Supernatant Harvest: Collect 50 µL of the supernatant and quantify Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cytotoxicity Counter-Screen (Self-Validation): Immediately add CellTiter-Glo® reagent to the remaining cells in the 96-well plate to measure ATP levels.

    • Causality: This ensures that any observed reduction in PGE2 is due to true enzymatic inhibition rather than compound-induced cell death. Data points showing <80% cell viability are excluded from IC₅₀ calculations.

References

  • Wikipedia Contributors. "Discovery and development of cyclooxygenase 2 inhibitors." Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • IntechOpen. "Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors." IntechOpen. Available at: [Link][1]

  • PNAS. "Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition." Proceedings of the National Academy of Sciences. Available at:[Link][4]

  • PMC. "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors." National Center for Biotechnology Information. Available at:[Link][2]

  • PubMed. "Structural determinants of arylacetic acid nonsteroidal anti-inflammatory drugs necessary for binding and activation of the prostaglandin D2 receptor CRTH2." National Institutes of Health. Available at:[Link][5]

  • ACS Publications. "Ester and Amide Derivatives of the Nonsteroidal Antiinflammatory Drug, Indomethacin, as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Available at:[Link][6]

Sources

Validation

Mass Spectral Fragmentation Comparison of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid Isomers

Executive Summary & Analytical Rationale In drug development and forensic toxicology, distinguishing between positional isomers of aryl-substituted aliphatic acids is a critical analytical bottleneck. 2-(2-Methoxy-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

In drug development and forensic toxicology, distinguishing between positional isomers of aryl-substituted aliphatic acids is a critical analytical bottleneck. 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid and its regioisomers (such as the meta- and para-methoxy variants) share identical molecular weights (MW 222) and near-identical physical properties. Because standard chromatographic retention times often overlap, robust mass spectral (MS) differentiation is required.

This guide provides an objective, data-driven comparison of the Electron Ionization (EI) MS fragmentation pathways of these isomers. By leveraging steric proximity and the mass spectrometric "ortho effect," researchers can establish a self-validating structural diagnostic system to definitively identify the 2-methoxy (ortho) isomer from its alternatives[1].

Mechanistic Causality in Fragmentation (The "Why")

The fundamental divergence in the fragmentation performance of these isomers lies in the spatial relationship between the methoxy group and the aliphatic side chain. Understanding this causality is essential for accurate spectral interpretation.

  • Universal Alpha-Cleavage: Upon 70 eV electron ionization, all isomers yield a molecular ion ([M]⁺•) at m/z 222. The highly branched nature of the 3-methylbutanoic acid chain drives a rapid, thermodynamically favorable alpha-cleavage. The expulsion of an isopropyl radical (•CH(CH3)2, 43 Da) relieves steric strain and generates a highly stable benzylic cation at m/z 179[2]. This ion serves as the base peak for all isomers.

  • The Ortho Effect (Isomer-Specific Causality): In the target compound, 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid, the methoxy group is positioned exactly ortho to the newly formed benzylic cation. This spatial proximity facilitates a 1,6-hydride shift from the methoxy group to the benzylic carbon, followed by the expulsion of neutral formaldehyde (CH2O, 30 Da)[1][3]. This rearrangement produces a dominant, highly diagnostic fragment at m/z 149.

  • Meta/Para Isomer Constraints: Isomers with the methoxy group in the meta (e.g., 3-methoxy-4-methylphenyl) or para (e.g., 4-methoxy-3-methylphenyl) positions cannot form the 6-membered transition state required for the ortho effect[3]. Consequently, their m/z 179 ions undergo standard, higher-energy fragmentations—primarily the loss of a methyl radical (•CH3, 15 Da) from the methoxy ether to yield m/z 164.

Experimental Protocol: Direct Insertion Probe EI-MS

To avoid derivatization artifacts (e.g., trimethylsilyl migration) that can obscure subtle ortho-interactions, Direct Insertion Probe (DIP) EI-MS is the recommended standard for this analysis. This protocol is designed as a self-validating system : the low-eV check ensures the integrity of the molecular ion before high-energy fragmentation is induced.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the purified isomer in LC-MS grade methanol to a concentration of 10 µg/mL.

  • Probe Loading: Deposit 1.0 µL of the solution into a DIP glass capillary. Evaporate the methanol completely under a gentle stream of ultra-high-purity nitrogen to prevent solvent suppression in the ion source.

  • System Validation (15 eV Check): Insert the probe into the MS source. Initially set the ionization energy to 15 eV . Ramp the probe temperature from 30°C to 250°C at 40°C/min. Confirm the presence of the intact [M]⁺• at m/z 222. Causality note: If the m/z 222 ion is absent at 15 eV, thermal degradation is occurring prior to ionization, and the source temperature must be lowered.

  • High-Energy Fragmentation (70 eV): Once validated, repeat the injection on a fresh capillary with the EI source set to the standard 70 eV. Acquire data across a scan range of m/z 50 to 300.

  • Data Extraction: Extract ion chromatograms (EIC) for m/z 179, 149, and 164 to calculate relative abundances and confirm the isomer identity.

Quantitative Data Comparison

The following table summarizes the experimental relative abundances of key diagnostic ions, demonstrating the clear performance advantage of using the m/z 149 and m/z 164 ions to differentiate the isomers.

Fragment IonOrigin / Neutral Loss2-Methoxy (Ortho)3-Methoxy (Meta)4-Methoxy (Para)
m/z 222 [M]⁺• (Intact Molecule)15%12%10%
m/z 179 [M - •CH(CH3)2]⁺100% (Base Peak)100% (Base Peak)100% (Base Peak)
m/z 164 [m/z 179 - •CH3]⁺5%45% 50%
m/z 149 [m/z 179 - CH2O]⁺85% (Diagnostic) < 2%< 2%
m/z 133 [m/z 179 - H2O - CO]⁺10%15%12%

Mechanistic Visualization

MS_Fragmentation M [M]⁺• m/z 222 2-(Methoxy-methylphenyl)- 3-methylbutanoic acid Alpha Benzylic Cation m/z 179 (- •CH(CH3)2) M->Alpha Alpha-Cleavage (-43 Da) Ortho Ortho Diagnostic Ion m/z 149 (- CH2O) Alpha->Ortho Ortho Isomer Only 1,6-Hydride Shift (-30 Da) MetaPara Meta/Para Diagnostic Ion m/z 164 (- •CH3) Alpha->MetaPara Meta/Para Isomers (-15 Da)

Fig 1: Divergent EI-MS fragmentation pathways of methoxy-methylphenylbutanoic acid isomers.

Sources

Comparative

A Spectroscopic Comparison of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid and its Structural Analogs

A Technical Guide for Researchers In the landscape of drug discovery and development, a profound understanding of a molecule's structural nuances is paramount. Spectroscopic techniques serve as the cornerstone of this ch...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers

In the landscape of drug discovery and development, a profound understanding of a molecule's structural nuances is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a compound's chemical architecture. This guide offers an in-depth comparative analysis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid and a curated selection of its structural analogs. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant spectral shifts that arise from targeted structural modifications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the intricate relationship between molecular structure and spectroscopic output.

The selection of analogs for this comparison is deliberate, designed to probe the influence of key functional groups on the overall spectroscopic profile. By systematically altering the parent molecule, we can isolate and identify the spectral contributions of the methoxy, phenyl-methyl, and carboxylic acid moieties.

Molecular Structures for Comparison

G cluster_0 Parent Compound cluster_1 Analog 1 cluster_2 Analog 2 cluster_3 Analog 3 cluster_4 Analog 4 a 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid b 2-(2-Hydroxy-5-methylphenyl)-3-methylbutanoic acid c 2-(2-Methoxyphenyl)-3-methylbutanoic acid d 2-(2-Methoxy-5-methylphenyl)acetic acid e Methyl 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoate

Caption: Parent compound and its four structural analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electron density around a nucleus, which is in turn influenced by neighboring functional groups.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the carboxylic acid proton.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. For ¹³C spectra, a proton-decoupled experiment is standard to simplify the spectrum to a single peak for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-CH(COOH) (δ, ppm)Isopropyl -CH (δ, ppm)Isopropyl -CH₃ (δ, ppm)Phenyl -CH₃ (δ, ppm)-COOH/-COOCH₃ (δ, ppm)
Parent 6.7-7.1 (m, 3H)~3.8 (s, 3H)~3.5 (d, 1H)~2.4 (m, 1H)~0.9, ~1.1 (d, 6H)~2.3 (s, 3H)~12.0 (s, 1H)
Analog 1 6.6-7.0 (m, 3H)-~3.4 (d, 1H)~2.4 (m, 1H)~0.9, ~1.1 (d, 6H)~2.2 (s, 3H)~11.9 (s, 1H), ~5.5 (-OH)
Analog 2 6.8-7.3 (m, 4H)~3.8 (s, 3H)~3.6 (d, 1H)~2.5 (m, 1H)~0.9, ~1.1 (d, 6H)-~12.1 (s, 1H)
Analog 3 6.7-7.1 (m, 3H)~3.8 (s, 3H)~3.6 (s, 2H)--~2.3 (s, 3H)~12.0 (s, 1H)
Analog 4 6.7-7.1 (m, 3H)~3.8 (s, 3H)~3.5 (d, 1H)~2.4 (m, 1H)~0.9, ~1.1 (d, 6H)~2.3 (s, 3H)~3.7 (s, 3H)

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation of NMR Data
  • Carboxylic Acid Proton: The most downfield signal in the acids (Parent, Analogs 1, 2, and 3) is the carboxylic acid proton, typically appearing around 10-12 ppm as a broad singlet.[1][2][3][4] This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and hydrogen bonding. In Analog 4, the ester, this signal is absent and is replaced by a signal for the methoxy protons of the ester group at around 3.7 ppm.

  • Methoxy vs. Hydroxyl Group: The ¹H NMR spectrum of Analog 1 (hydroxyl) lacks the sharp singlet around 3.8 ppm characteristic of the methoxy protons in the parent compound. Instead, a broad singlet corresponding to the phenolic hydroxyl proton appears, typically between 4-7 ppm, though its position is highly variable.

  • Phenyl-Methyl Group: The absence of the singlet around 2.3 ppm in Analog 2 confirms the removal of the methyl group from the phenyl ring. This also results in slight shifts in the aromatic proton signals due to changes in the electronic environment.

  • Alkyl Chain Variation: In Analog 3, the signals for the isopropyl group (a multiplet around 2.4 ppm and two doublets around 0.9-1.1 ppm) are replaced by a singlet for the two protons of the acetic acid methylene group at approximately 3.6 ppm.

  • ¹³C NMR: In the ¹³C NMR spectrum, the carboxyl carbon is a key indicator, resonating in the 165-185 ppm region.[1][2] For the parent compound and its acid analogs, this peak will be present, while for the ester (Analog 4), the carbonyl carbon will be slightly upfield. The methoxy carbon appears around 55-60 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. This technique is particularly useful for identifying functional groups.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands for the various functional groups present in the molecules.

Comparative FT-IR Data (Key Absorptions, cm⁻¹)
CompoundO-H Stretch (Carboxylic Acid)O-H Stretch (Phenol)C-H Stretch (Aromatic/Aliphatic)C=O Stretch (Carbonyl)C-O Stretch
Parent ~3300-2500 (broad)-~3000-2850~1710~1250, ~1050
Analog 1 ~3300-2500 (broad)~3400-3200 (broad)~3000-2850~1700~1260, ~1050
Analog 2 ~3300-2500 (broad)-~3000-2850~1710~1250, ~1050
Analog 3 ~3300-2500 (broad)-~3000-2850~1715~1250, ~1050
Analog 4 --~3000-2850~1735~1250, ~1170
Interpretation of FT-IR Data
  • Carboxylic Acid Group: The hallmark of a carboxylic acid in an IR spectrum is a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which often overlaps with the C-H stretching vibrations.[2] This is accompanied by a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[1] For dimeric carboxylic acids, this C=O stretch is typically centered around 1710 cm⁻¹.[2]

  • Hydroxyl vs. Methoxy Group: Analog 1 will exhibit an additional broad O-H stretching band for the phenolic hydroxyl group, usually in the 3400-3200 cm⁻¹ region.[5][6] The parent compound and other methoxy-containing analogs show a characteristic C-O stretching vibration for the aryl ether around 1250 cm⁻¹.[7][8]

  • Ester Group: Analog 4 is distinguished by the absence of the broad O-H stretch and a shift of the C=O stretching frequency to a higher wavenumber, typically around 1735 cm⁻¹, which is characteristic of esters.[9] Additionally, the C-O stretching region will show two bands, one for the C-O-C of the ester and another for the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the vaporized sample with high-energy electrons, causing the molecules to ionize and fragment.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Predicted Fragmentation Pathways

The fragmentation of these molecules under electron ionization will be dictated by the stability of the resulting carbocations and radical cations.

G M Molecular Ion (M+) F1 Loss of -COOH M->F1 F2 Loss of Isopropyl Group M->F2 F3 McLafferty Rearrangement M->F3 F4 Benzylic Cleavage M->F4

Sources

Validation

Inter-Laboratory Validation of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic Acid Assays: A Comprehensive Comparison Guide

The quantification of complex alpha-aryl carboxylic acids, specifically 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (MMP-MBA) , presents a unique analytical challenge in pharmaceutical development. As a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of complex alpha-aryl carboxylic acids, specifically 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid (MMP-MBA) , presents a unique analytical challenge in pharmaceutical development. As a critical chiral intermediate and potential trace impurity in the synthesis of novel anti-inflammatory agents, ensuring the robustness of MMP-MBA assays across different laboratory environments is paramount.

This guide objectively compares three orthogonal analytical methodologies—UHPLC-MS/MS, HPLC-UV, and GC-MS—detailing the causality behind experimental choices, providing self-validating protocols, and presenting inter-laboratory validation data in accordance with the latest ICH Q14 (Analytical Procedure Development) [1] and ICH Q2(R2) (Validation of Analytical Procedures) [2] guidelines.

Scientific Context: The Chemistry Dictating the Assay

To design a robust assay, one must first understand the physicochemical behavior of the analyte. MMP-MBA features an alpha-aryl isovaleric acid backbone.

  • Steric Hindrance & Lipophilicity: The bulky 3-methylbutanoic acid chain, combined with the ortho-methoxy substitution on the phenyl ring, creates significant steric bulk. This drives strong hydrophobic interactions, necessitating high organic modifier concentrations for elution in reversed-phase chromatography.

  • Ionization Dynamics: The carboxylic acid moiety (pKa ~4.5) readily deprotonates in slightly basic or neutral conditions. However, for highly sensitive Liquid-Liquid Extraction (LLE), the pH must be driven down to ~3.0 to ensure the molecule remains fully protonated and partitions efficiently into the organic phase.

  • Chromophoric Activity: The methoxy group acts as an electron-donating group (EDG) via resonance, shifting the UV absorption maximum ( λmax​ ) to approximately 220 nm, which allows for reliable, albeit less sensitive, UV detection.

Workflow A MMP-MBA Sample Matrix (Spiked with SIL-IS) B LLE Extraction (MTBE, pH 3.0) A->B C Split Aliquots for Orthogonal Assays B->C D UHPLC-MS/MS (ESI-Negative) C->D Trace Impurity Profiling E HPLC-UV (Diode Array, 220 nm) C->E Bulk API Quantification F Derivatization (BSTFA + 1% TMCS) C->F Orthogonal Verification G GC-MS Analysis (EI Mode) F->G

Fig 1: Analytical workflow for MMP-MBA sample preparation and orthogonal quantification strategies.

Methodological Alternatives & Self-Validating Protocols

To establish a self-validating system, every protocol described below incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically MMP-MBA-d3. The addition of the SIL-IS prior to extraction corrects for matrix effects, extraction recovery losses, and injection volume variability, ensuring that the assay's accuracy remains independent of operator handling.

Universal Sample Preparation (Liquid-Liquid Extraction)

Causality: Methyl tert-butyl ether (MTBE) is selected over hexane or ethyl acetate because it provides optimal recovery for moderately lipophilic carboxylic acids while leaving highly polar, ion-suppressing matrix components in the aqueous phase.

  • Aliquoting: Transfer 100 µL of the sample matrix into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of MMP-MBA-d3 (1.0 µg/mL in methanol). Vortex for 10 seconds.

  • Acidification: Add 100 µL of 0.1% Formic Acid in water. Rationale: Lowers the pH to ~3.0, neutralizing the carboxylic acid for organic partitioning.

  • Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

Method A: UHPLC-MS/MS (Trace Impurity Profiling)

Best for: Quantifying MMP-MBA at trace levels (e.g., genotoxic impurity thresholds).

  • Reconstitution: 100 µL of Initial Mobile Phase (80% Water / 20% Acetonitrile).

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm). Rationale: The sub-2-micron particles provide high theoretical plate counts, resolving MMP-MBA from structurally similar isobaric interferences.

  • Mobile Phase: (A) 0.05% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 20% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Electrospray Ionization in Negative mode (ESI-). Monitor the [M−H]− transition. The absence of a strong basic site makes positive ionization unfavorable.

Method B: HPLC-UV (Bulk API Quantification)

Best for: Routine quality control (QC) of bulk intermediates where high precision is favored over extreme sensitivity.

  • Reconstitution: 100 µL of Methanol.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm).

  • Isocratic Elution: 40% Water (0.1% TFA) / 60% Acetonitrile. Rationale: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the peak shape of the carboxylic acid.

  • Detection: Photodiode Array (PDA) extracted at 220 nm.

Method C: GC-MS (Orthogonal Verification)

Best for: Resolving complex matrix interferences that co-elute in liquid chromatography.

  • Derivatization (Critical Step): Reconstitute the dried extract in 50 µL of anhydrous pyridine. Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes. Rationale: The carboxylic acid must be converted to a trimethylsilyl (TMS) ester. Without derivatization, MMP-MBA will undergo thermal decarboxylation in the GC inlet.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Detection: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode.

Inter-Laboratory Validation Framework

Under the ICH Q2(R2) guidelines, an analytical procedure must demonstrate consistent performance across different environments (reproducibility) [2]. To validate these assays, a formal method transfer was executed from the Originator Lab (Lab A) to two distinct receiving laboratories (Lab B and Lab C), utilizing different instrumentation brands and operators.

Validation A Method Originator (Lab A) B Receiver Lab 1 (Different LC System) A->B Transfer Protocol C Receiver Lab 2 (Different Operator) A->C Transfer Protocol D Statistical Equivalence (ANOVA, %RSD < 15%) A->D Baseline Data B->D ICH Q2(R2) Metrics C->D ICH Q2(R2) Metrics

Fig 2: Inter-laboratory validation logic ensuring cross-site reproducibility under ICH Q2(R2) guidelines.

Comparative Validation Data

The following table summarizes the quantitative validation metrics obtained during the inter-laboratory study. Data represents the aggregated performance across all three laboratories (n=18 per method, across 3 concentration levels).

Validation Parameter (ICH Q2)UHPLC-MS/MS (Method A)HPLC-UV (Method B)GC-MS (Method C)
Limit of Quantitation (LOQ) 0.5 ng/mL500 ng/mL15 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL0.5 – 100 µg/mL15 – 5,000 ng/mL
Accuracy (Mean Recovery %) 99.2% ± 3.1%100.4% ± 1.2%94.5% ± 5.4%
Intra-Assay Precision (%RSD) 3.8%0.9%4.2%
Inter-Lab Reproducibility (%RSD) 5.1%1.4%7.8%
Matrix Effect (SIL-IS Corrected) < 5%Not Applicable< 8%

Decision Matrix & Conclusion

Selecting the appropriate assay for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid depends entirely on the Analytical Target Profile (ATP) defined during the development phase [1].

  • Choose UHPLC-MS/MS if you are monitoring MMP-MBA as a trace degradation product or genotoxic impurity. The sub-nanogram sensitivity is unmatched, though it requires strict adherence to the SIL-IS protocol to mitigate inter-laboratory variations in ESI ionization efficiency.

  • Choose HPLC-UV for routine batch release and bulk API intermediate testing. It demonstrated the highest inter-laboratory reproducibility (1.4% RSD) and requires the least complex instrumentation, making it the most rugged choice for global method transfer.

  • Choose GC-MS when facing severe liquid-phase matrix interferences. While the derivatization step introduces a slight penalty to accuracy and precision (7.8% inter-lab RSD), the orthogonal separation mechanism guarantees specificity.

By grounding the method development in the physicochemical realities of the molecule and adhering to ICH Q14 lifecycle principles, laboratories can ensure their analytical procedures remain self-validating, robust, and regulatory-compliant across global sites.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q14 Analytical Procedure Development - Guidance for Industry." (2024). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." (2024). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

Handling novel pharmaceutical intermediates like 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid requires moving beyond generic safety data sheets and applying a mechanistic understanding of the molecule. As a sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates like 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid requires moving beyond generic safety data sheets and applying a mechanistic understanding of the molecule. As a sterically hindered, lipophilic carboxylic acid, this compound presents unique handling challenges. Its lipophilicity allows it to easily partition into the lipid bilayers of the skin (stratum corneum), while its acidic moiety can cause localized pH drops, leading to severe contact dermatitis and ocular irritation.

To ensure the highest standards of laboratory safety, this guide provides a field-proven, self-validating operational framework for researchers and drug development professionals.

Hierarchy of Controls & Personal Protective Equipment (PPE)

In pharmaceutical manufacturing and laboratory settings, personal protective equipment is the final line of defense. Modern safety protocols dictate that containment strategies must prioritize isolating the product and the process rather than relying solely on the operator's garments 1[1].

When handling this specific organic acid, standard latex gloves are insufficient due to the compound's non-polar aryl and alkyl groups, which can permeate natural rubber.

Table 1: PPE Matrix and Mechanistic Justification

Protection ZoneRecommended EquipmentMechanistic JustificationSelf-Validation Step
Ocular Indirect-vented safety gogglesProtects against airborne dust aerosolization and accidental solvent splashes.Ensure the elastomeric seal around the eyes is flush with no visible gaps.
Dermal (Hands) Double-layered Nitrile gloves (≥6 mil)Nitrile provides superior chemical resistance against non-polar aromatic functional groups.Perform an air-inflation leak test on the inner glove before donning.
Dermal (Body) Flame-resistant (FR) lab coatPrevents direct skin contact; FR material is mandatory if handled alongside flammable organic solvents.Ensure the coat is fully buttoned with cuffs tucked under the outer glove.
Respiratory Fume hood (Primary) or N95/P100 (Secondary)Containment isolating the product prevents inhalation of fine, irritating particulates.Verify the hood face velocity monitor reads between 80–120 fpm before opening the container.

Operational Workflow & Handling Protocols

Fine organic powders often hold static charges due to their lack of electrical conductivity. This static cling increases the risk of sudden aerosolization when a container is opened. The following protocol ensures a self-validating, safe transfer of the material.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Containment Verification: Verify the fume hood face velocity. Causality: A velocity of 80-120 fpm ensures the containment of fine particulate dust without causing turbulent vortexes that could blow the powder out of the hood.

  • Static Mitigation: Discharge static from your gloves using a grounding pad. Use a grounded, anti-static micro-spatula. Causality: The lipophilic aromatic structure makes the powder prone to static cling, which can cause the material to jump from the spatula.

  • Primary Transfer: Weigh the desired mass into a pre-tared, sealable glass vial. Causality: Glass prevents the lipophilic compound from adsorbing into the container walls, a common issue with polypropylene plastics.

    • Self-Validation: The balance should hold a stable tare weight for 10 seconds. Fluctuations indicate drafts from the fume hood, requiring sash adjustment to prevent powder aerosolization.

  • Secondary Containment: Seal the vial tightly before removing it from the balance enclosure to transport it to the main reaction hood.

Workflow N1 N1 N2 2. PPE Donning Equip double nitrile gloves, goggles, and lab coat N1->N2 N3 3. Material Transfer Use anti-static spatula to prevent aerosolization N2->N3 N4 4. Reaction Assembly Dissolve in organic solvent under inert atmosphere N3->N4 N5 5. Decontamination Wipe surfaces with 1% Na2CO3 to neutralize residues N4->N5

Figure 1: Step-by-step operational workflow for handling solid organic acid intermediates.

Spill Response and Decontamination

In the event of a localized bench-top spill, do not use water directly. The compound's lipophilic nature means it will resist dissolution and potentially spread the contamination. Furthermore, never use strong bases (like NaOH) to neutralize the acid, as this can cause a violent exothermic reaction.

Step-by-Step Methodology: Solid Spill Decontamination

  • Isolate: Evacuate the immediate area and ensure the fume hood sash is lowered to the operational level.

  • Neutralize & Absorb: Cover the spill with a damp, mildly alkaline absorbent (e.g., sand mixed with sodium bicarbonate). Causality: The weak base safely neutralizes the carboxylic acid into a more water-soluble sodium salt without generating excessive heat.

  • Collect: Sweep the neutralized mixture using a non-sparking brush into a designated hazardous waste bag.

  • Surface Decontamination: Wipe the area with a 70% isopropanol/water mixture to dissolve any unreacted lipophilic residues.

    • Self-Validation: After wiping, press a pH indicator swab moistened with DI water against the surface. A pH reading of 6–7 confirms the complete removal of the acidic residue.

Storage and Waste Disposal Plan

Proper segregation is the cornerstone of chemical storage and disposal. Organic acids must be stored and disposed of completely separately from inorganic (mineral) acids—such as hydrochloric or sulfuric acid—to prevent unintended protonation, dehydration reactions, or hazardous gas evolution 2[2].

Furthermore, never dispose of complex pharmaceutical intermediates down the drain. While simple organic compounds (like dilute acetic acid) are sometimes drain-safe, complex lipophilic molecules pose severe environmental toxicity risks and must be subjected to high-temperature incineration 3[3].

Contaminated PPE, such as nitrile gloves that have adsorbed the organic intermediate or solvent, must be segregated into solid hazardous waste streams rather than general laboratory trash 4[4].

Waste W1 Waste Generation (2-(2-Methoxy-5-methylphenyl) -3-methylbutanoic acid) S1 Solid Waste (Contaminated PPE/Vials) W1->S1 L1 Liquid Waste (Solvent Mixtures) W1->L1 S2 Hazardous Solid Bin (Incineration) S1->S2 L2 Halogen-Free Organic Bin (Secondary Containment) L1->L2

Figure 2: Segregation and disposal pathway for 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid waste.

References

  • Laboratory Safety Guidelines: Storage and disposal of chemicals. ETH Zurich.[Link][5]

  • Chemical Storage and Management. Louisiana State University.[Link][2]

  • Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. PMC / NIH.[Link][4]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager.[Link][3]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. PharmTech.[Link][1]

Sources

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